Product packaging for Doxazosin hydrochloride(Cat. No.:CAS No. 70918-01-3)

Doxazosin hydrochloride

Cat. No.: B1589787
CAS No.: 70918-01-3
M. Wt: 487.9 g/mol
InChI Key: AQAZIYFEPYHLHC-UHFFFAOYSA-N
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Description

Classification as a Quinazoline (B50416) Derivative and Selective Alpha-1 Adrenergic Receptor Antagonist

Doxazosin (B1670899) hydrochloride is chemically classified as a quinazoline derivative. ontosight.aimedcentral.commedchemexpress.com This structural classification places it in the same family as other notable alpha-1 adrenergic antagonists like prazosin (B1663645) and terazosin (B121538). medcentral.comdrugbank.comnih.gov The molecule's structure consists of a piperazine (B1678402) ring that connects a quinazoline moiety with a benzodioxin moiety. ontosight.ai It functions as a selective, long-acting postsynaptic alpha-1 adrenergic receptor antagonist. medcentral.commedchemexpress.comnih.gov This selectivity means it preferentially binds to and inhibits alpha-1 adrenoceptors, which are found in various tissues throughout the body. drugbank.com Doxazosin nonselectively blocks the alpha-1a, alpha-1b, and alpha-1d subtypes. drugbank.com This antagonistic action prevents the binding of norepinephrine (B1679862) to these receptors on smooth muscle, leading to relaxation. drugbank.com

Overview of Primary Research Domains and Emerging Therapeutic Areas

The primary research domains for doxazosin hydrochloride have historically been benign prostatic hyperplasia (BPH) and hypertension. medlineplus.govnih.govdrugs.com More recently, research has expanded to investigate its potential in several emerging therapeutic areas.

Primary Research Domains:

In the context of benign prostatic hyperplasia (BPH) , research focuses on the high density of alpha-1 receptors in the prostate stroma, prostate capsule, and bladder neck. medcentral.comauajournals.org Doxazosin's antagonism of these receptors leads to the relaxation of smooth muscle in these areas, thereby reducing the dynamic component of bladder outlet obstruction. drugbank.comauajournals.org Studies have demonstrated that this mechanism improves urodynamics. medicines.org.uk Furthermore, research indicates that doxazosin can induce apoptosis (programmed cell death) in the glandular epithelial and stromal smooth muscle cells of the hyperplastic prostate, which may contribute to its therapeutic effects. aacrjournals.orgauajournals.org

In hypertension research, the focus is on doxazosin's ability to block alpha-1 receptors on vascular smooth muscle. medcentral.comdrugbank.com This action results in both arterial and venous dilation, leading to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure. medcentral.comnih.gov Doxazosin has been a subject of major clinical trials, such as the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT), which compared its effects to other classes of antihypertensive agents. medcentral.commdpi.com

Table 1: Primary Research Domains of this compound

Research Domain Mechanism of Action Key Research Findings
Benign Prostatic Hyperplasia (BPH) Selective antagonism of alpha-1 adrenoceptors in the prostate and bladder neck, leading to smooth muscle relaxation. medcentral.comdrugbank.comauajournals.org Reduces urinary outflow obstruction. medcentral.commedicines.org.uk Induces apoptosis in prostate glandular and stromal cells. auajournals.org
Hypertension Selective antagonism of postsynaptic alpha-1 adrenoceptors in vascular smooth muscle, causing vasodilation. medcentral.comdrugbank.comnih.gov Reduces peripheral vascular resistance and lowers blood pressure. medcentral.com Studied in combination with other antihypertensive agents. nih.govresearchgate.net

Emerging Therapeutic Areas:

Beyond its primary applications, the unique mechanism of doxazosin has prompted investigation into new areas. These include its use in urolithiasis (ureteral stones), where it is studied for its potential to facilitate the expulsion of stones located in the distal ureter by relaxing ureteral smooth muscle. nih.govnih.gov Another significant emerging field is oncology , with research exploring doxazosin's anti-cancer properties in various cancers, including prostate, bladder, lung, and neuroblastoma. aacrjournals.orgnih.govucl.ac.ukspandidos-publications.com Lastly, its ability to cross the blood-brain barrier has led to research in neurodegenerative disorders , particularly Alzheimer's disease, where its neuroprotective potential is being examined. mdpi.comnih.govresearchgate.net

Table 2: Research Findings in Emerging Therapeutic Areas

Emerging Area Investigated Use Summary of Research Findings
Urolithiasis Medical expulsive therapy for distal ureteral stones. nih.govplos.org A meta-analysis showed doxazosin resulted in a significantly higher stone expulsion rate compared to placebo. plos.orgnih.gov It also reduced the number of pain episodes. nih.govnih.gov
Oncology Anti-cancer agent. nih.govnih.gov Induces apoptosis and autophagy in various cancer cell lines. aacrjournals.orgnih.gov Inhibits angiogenesis by targeting VEGFR-2 signaling. oncotarget.com Investigated for overcoming resistance to other cancer drugs. nih.gov
Neuroprotection Potential therapeutic for Alzheimer's disease. nih.govresearchgate.net In an in-vitro model of Alzheimer's, doxazosin was found to protect hippocampal slices from amyloid-β toxicity by preventing GSK-3β activation and Tau hyperphosphorylation. nih.govresearchgate.net Some cohort studies suggest an association with a decreased risk of dementia. einj.org

Detailed Research Findings in Oncology:

The anticancer effects of doxazosin are an active area of investigation, with mechanisms that appear to be independent of its alpha-1 adrenergic receptor antagonism and are instead linked to its quinazoline structure. ucl.ac.uk Research has shown that doxazosin can induce apoptosis in prostate, breast, and bladder cancer cell lines. aacrjournals.org In neuroblastoma cells, it has demonstrated a dual effect: inducing apoptosis in undifferentiated cells while being less cytotoxic to differentiated cells. nih.govresearchgate.net Further studies have explored its role in inhibiting vasculogenic mimicry in non-small cell lung cancer and its ability to suppress tumor growth and angiogenesis in ovarian cancer models by inhibiting the VEGFR-2/Akt/mTOR signaling pathway. spandidos-publications.comoncotarget.com Doxazosin has also been investigated as a drug to repurpose for overcoming resistance to targeted therapies like osimertinib (B560133) in non-small cell lung cancer, pancreatic cancer, and glioblastoma, with its effects being mediated by the induction of autophagy. nih.govmdpi.com

Table 3: Summary of Doxazosin's Investigated Effects in Oncology

Cancer Type Investigated Cellular/Molecular Effect
Prostate Cancer Induction of apoptosis. aacrjournals.orgauajournals.org
Bladder Cancer Induction of apoptosis and autophagy. aacrjournals.orgucl.ac.uk
Breast Cancer Induction of apoptosis. aacrjournals.org
Neuroblastoma Induction of apoptosis, necrosis, and cell cycle arrest in undifferentiated cells. nih.govresearchgate.net
Ovarian Cancer Inhibition of angiogenesis via decreased VEGFR-2/Akt/mTOR signaling. oncotarget.com
Non-Small Cell Lung Cancer Inhibition of vasculogenic mimicry; overcoming osimertinib resistance via autophagy. spandidos-publications.comnih.gov
Pancreatic Cancer Overcoming osimertinib resistance via autophagy. nih.gov
Glioblastoma Overcoming osimertinib resistance via autophagy. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26ClN5O5 B1589787 Doxazosin hydrochloride CAS No. 70918-01-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5.ClH/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAZIYFEPYHLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469077
Record name Doxazosin hydrochloride
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Molecular Weight

487.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105314-71-4, 70918-01-3
Record name Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, hydrochloride (1:?)
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Record name Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, hydrochloride (1:1)
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Record name Doxazosin hydrochloride
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Record name Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, hydrochloride (1:1)
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Pharmacological Mechanisms and Receptor Interactions

Alpha-1 Adrenergic Receptor Antagonism: Subtype Specificity and Functional Selectivity

The primary mechanism of action for doxazosin (B1670899) hydrochloride is its role as a selective antagonist of alpha-1 adrenergic receptors. hres.cadrugs.com This antagonism is central to its therapeutic effects.

Post-synaptic Alpha-1 Adrenoceptor Blockade

Doxazosin acts as a competitive antagonist at post-synaptic alpha-1-adrenergic receptors. nih.gov By binding to these receptors, it effectively inhibits the action of endogenous catecholamines, primarily norepinephrine (B1679862). patsnap.com This blockade prevents the normal physiological response to norepinephrine, which is typically smooth muscle contraction. drugs.compatsnap.com

Selective Inhibition of Alpha-1a, Alpha-1b, and Alpha-1d Adrenoceptor Subtypes

Doxazosin demonstrates a non-selective antagonist profile across the three primary subtypes of the alpha-1 adrenoceptor: alpha-1a, alpha-1b, and alpha-1d. drugbank.comtaylorandfrancis.com While it binds with high affinity to all three, some studies suggest a particular affinity for the α1A-adrenoceptor subtype, which is thought to be the predominant functional type in the human prostate. hres.ca Research comparing various alpha-1 antagonists has confirmed that doxazosin, along with prazosin (B1663645) and alfuzosin (B1207546), displays high affinity but is non-selective for the three cloned human alpha-1 adrenoceptors. nih.gov

Table 1: Doxazosin Affinity for Alpha-1 Adrenoceptor Subtypes

Adrenoceptor Subtype Affinity Profile Reference
Alpha-1a High Affinity hres.ca
Alpha-1b High Affinity drugbank.com
Alpha-1d High Affinity drugbank.com

Effects on Vascular Smooth Muscle Tone and Systemic Peripheral Resistance Reduction

The binding of doxazosin to alpha-1 adrenergic receptors located on vascular smooth muscle prevents norepinephrine from triggering vasoconstriction. patsnap.com This blockade leads to the relaxation of smooth muscles in the walls of both arteries and veins, resulting in vasodilation. medcentral.compatsnap.com The widening of blood vessels decreases systemic peripheral vascular resistance, which is a primary factor in the reduction of blood pressure. hres.cadrugbank.comnih.gov Studies have shown that administration of doxazosin leads to a significant reduction in total peripheral resistance. researchgate.net

Effects on Prostatic and Bladder Neck Smooth Muscle Relaxation

A high density of alpha-1 adrenoceptors is present in the smooth muscle of the prostate gland, prostatic capsule, and bladder neck. hres.capatsnap.com In conditions such as benign prostatic hyperplasia (BPH), the stimulation of these receptors by norepinephrine leads to increased muscle tone, obstructing urinary flow. drugbank.com Doxazosin's blockade of these alpha-1 receptors, particularly the alpha-1a subtype, induces relaxation of these smooth muscles. hres.cadrugs.comwebmd.com This relaxation decreases urethral resistance, leading to an improvement in urinary flow and a reduction in the symptoms associated with BPH. nih.govhres.camedicinenet.com

Competitive Antagonism of Catecholamine Pressor Effects (e.g., Phenylephrine (B352888), Norepinephrine)

Doxazosin competitively antagonizes the pressor effects of alpha-1 agonists like phenylephrine and norepinephrine. pfizer.comnih.gov This means that in the presence of doxazosin, higher concentrations of these catecholamines are required to elicit a vasoconstrictive response. nih.gov Studies have demonstrated that doxazosin effectively blocks phenylephrine-induced contractions in various tissues, including the human prostate and rat tail artery. hres.canih.gov This competitive antagonism is a direct consequence of its blockade of alpha-1 adrenoceptors. nih.gov

Alpha-1 Adrenoceptor-Independent Mechanisms of Action

Emerging research suggests that some of the cellular effects of doxazosin may occur through pathways independent of its alpha-1 adrenoceptor blockade.

Several studies have indicated that doxazosin can induce apoptosis (programmed cell death) in various cell types, including prostate cancer cells and cardiomyocytes. ahajournals.orgnih.govresearchgate.net This pro-apoptotic effect appears to be independent of alpha-1 receptor antagonism, as it is not consistently observed with other alpha-1 blockers like tamsulosin (B1681236). researchgate.net The proposed mechanisms for this action include the inhibition of protein kinase B (PKB)/Akt activation and the deregulation of transforming growth factor-beta (TGF-β) signaling pathways. nih.govresearchgate.net

Furthermore, research has shown that doxazosin can inhibit the proliferation and migration of human vascular smooth muscle cells through a mechanism unrelated to alpha-1 receptor blockade. nih.gov Studies using cells lacking alpha-1 receptors have confirmed this independent action. nih.gov Additionally, doxazosin has been found to stimulate galectin-3 expression and collagen synthesis in cardiomyocytes, an effect that is not mediated by alpha-1 adrenergic receptor antagonism. frontiersin.org Another study pointed to a selective potentiation of serotonin-induced contraction in rabbit gastric body strips, also via an alpha-1 adrenoceptor-independent mechanism. cdnsciencepub.com

Table 2: Investigated Alpha-1 Adrenoceptor-Independent Mechanisms of Doxazosin

Mechanism Affected Cell Type/Tissue Reference
Induction of Apoptosis Prostate Cancer Cells, Cardiomyocytes ahajournals.orgnih.govresearchgate.net
Inhibition of Cell Proliferation and Migration Vascular Smooth Muscle Cells nih.gov
Stimulation of Galectin-3 and Collagen Synthesis Cardiomyocytes frontiersin.org
Potentiation of Serotonin-Induced Contraction Rabbit Gastric Body cdnsciencepub.com

Modulation of Cellular Apoptosis

Apoptosis, or programmed cell death, is a crucial process for normal tissue development and homeostasis. Doxazosin has been shown to induce apoptosis in several cell types through mechanisms that are often independent of its alpha-1 adrenergic receptor blockade.

Research has demonstrated that doxazosin can induce apoptosis in neonatal rat cardiac muscle cells. cdnsciencepub.comresearchgate.net Studies using primary cultures of these cells have shown that treatment with doxazosin leads to a decrease in cell viability and triggers apoptotic processes. nih.gov This pro-apoptotic effect appears to be independent of its alpha-1 adrenoceptor blocking activity. cdnsciencepub.comnih.gov Further investigations have pointed to the activation of GADD153 and the cleavage of focal adhesion kinase as part of the apoptotic pathway initiated by doxazosin in cardiomyocytes. cdnsciencepub.com

Doxazosin exhibits pro-apoptotic effects in various cancer cell lines. In human prostate cancer cells, such as PC-3 and DU-145, doxazosin has been shown to induce apoptosis in a dose-dependent manner. aacrjournals.org This effect is characterized by an increase in TUNEL-positive apoptotic cells and the cleavage of the PARP substrate. aacrjournals.org The mechanism appears to be independent of its alpha-1 adrenoceptor antagonism, as pre-treatment with an irreversible alpha-1 blocker did not inhibit the apoptotic effect. aacrjournals.org Furthermore, studies suggest that doxazosin's apoptotic action in prostate cells may be mediated through a death receptor pathway, involving the recruitment of Fas-associated death domain (FADD) and the activation of procaspase-8. nih.gov

The apoptotic effects of doxazosin are not limited to prostate cancer. In breast cancer cells, doxazosin treatment has been found to inhibit proliferation and induce apoptosis. nih.gov This is achieved by inhibiting both the epidermal growth factor receptor (EGFR) and NF-kappaB signaling pathways. nih.gov Research on triple-negative breast cancer (TNBC) cells further supports doxazosin's anti-proliferative effects through the induction of apoptosis via caspase activation. researchgate.net

Cell TypeKey FindingsReported Mechanisms
Neonatal Rat Cardiac Muscle CellsDecreased cell viability and induction of apoptosis. nih.govIndependent of alpha-1 adrenergic blockade. cdnsciencepub.comnih.gov Involves GADD153 activation and focal adhesion kinase cleavage. cdnsciencepub.com
Prostate Cancer Cells (PC-3, DU-145)Dose-dependent induction of apoptosis. aacrjournals.org Increased TUNEL-positive cells and PARP cleavage. aacrjournals.orgIndependent of alpha-1 adrenoceptor antagonism. aacrjournals.org Mediated by a death receptor pathway involving FADD and caspase-8 activation. nih.gov
Breast Cancer CellsInhibition of proliferation and induction of apoptosis. nih.govInhibition of EGFR and NF-kappaB signaling pathways. nih.gov Caspase activation in TNBC cells. researchgate.net

An important and distinct mechanism of doxazosin-induced apoptosis involves its interaction with the human ether-a-go-go-related gene (hERG) potassium channels. nih.govdrugbank.comnih.gov In vitro studies have shown that doxazosin specifically induces apoptosis in cells that express hERG channels. nih.govnih.gov This suggests that the hERG channel may act as a novel membrane receptor for doxazosin, triggering a cascade of events leading to programmed cell death. nih.govresearchgate.net This interaction is considered a potential mechanism contributing to the cardiotoxic effects observed with some drugs that target hERG channels. nih.gov

Inhibition of Cell Proliferation and Migration

Beyond inducing apoptosis, doxazosin also demonstrates inhibitory effects on the proliferation and migration of certain cell types, which are critical processes in various physiological and pathological conditions.

Doxazosin has been identified as a potent inhibitor of the proliferation and migration of human vascular smooth muscle cells (VSMCs). cdnsciencepub.comnih.gov This inhibitory action is significant as the proliferation and migration of VSMCs are key events in the development of vascular diseases. nih.gov The mechanism underlying this effect appears to be independent of its alpha-1-adrenergic receptor antagonism. nih.gov

The inhibitory effect of doxazosin on cell proliferation extends to its ability to counteract the stimulatory effects of various growth factors. Research has shown that doxazosin attenuates DNA synthesis in VSMCs stimulated by several potent mitogens, including platelet-derived growth factor (PDGF), epidermal growth factor (EGF), thrombin, and angiotensin II. nih.gov The median inhibitory concentrations (IC50s) for these effects were found to be in the range of 0.3 to 1 microM. nih.gov This broad-spectrum inhibition of growth factor-stimulated mitogenesis further underscores the complex pharmacological profile of doxazosin.

Cell Type/ProcessKey FindingsAffected Growth Factors
Human Vascular Smooth Muscle CellsInhibition of proliferation and migration. cdnsciencepub.comnih.gov-
Growth Factor-Stimulated DNA SynthesisAttenuation of DNA synthesis in VSMCs. nih.govPlatelet-derived growth factor (PDGF), Epidermal growth factor (EGF), Thrombin, Angiotensin II. nih.gov

Effects on Serotonergic Pathways

Recent studies have highlighted the influence of doxazosin on the serotonergic system, demonstrating distinct effects in different smooth muscle tissues. This interaction appears to be independent of its alpha-1-adrenoceptor antagonism.

Reduction of Contractile Response to 5-Hydroxytryptamine in Detrusor Muscle and Corpus Cavernosum

In contrast to its effects on gastric smooth muscle, doxazosin has been observed to reduce the contractile response to 5-hydroxytryptamine in the rabbit bladder detrusor muscle and human corpus cavernosum. cdnsciencepub.comresearchgate.net This inhibitory action on 5-HT-induced contraction in these tissues suggests a differential modulatory role for doxazosin within the serotonergic system, dependent on the specific tissue and receptor subtype distribution. cdnsciencepub.comresearchgate.net

Modulation of Key Intracellular Signaling Pathways

Beyond its interaction with cell surface receptors, doxazosin has been demonstrated to influence critical intracellular signaling pathways, particularly in the context of cancer cell biology. These actions contribute to its pro-apoptotic and anti-proliferative effects observed in various cancer cell lines.

EGFR and NF-κB Signaling Inhibition

Research has shown that doxazosin can inhibit the proliferation and induce apoptosis in breast cancer cells by targeting the Epidermal Growth Factor Receptor (EGFR) and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.gov Treatment with doxazosin led to a reduction in the expression of phosphorylated EGFR and decreased levels of pERK1/2. nih.gov Furthermore, it was found to diminish NF-κB-mediated transcriptional activity. nih.gov The inhibition of both EGFR and NF-κB signaling pathways appears to be a key mechanism through which doxazosin exerts its apoptotic effects in breast cancer cells. nih.gov

PKB/AKT Activation Inhibition

Doxazosin has been identified as an inhibitor of the Protein Kinase B (PKB)/Akt signaling pathway, a crucial cascade for cell survival and proliferation. nih.gov In prostate cancer cells, the ability of doxazosin to induce apoptosis is partly attributed to its inhibition of PKB/Akt activation. nih.govaku.edu This inhibition of Akt phosphorylation has been observed in various cancer cell lines, including those of the prostate and glioblastoma. aku.eduplos.org The downregulation of Akt activity by doxazosin contributes to the suppression of cell growth and the induction of programmed cell death. nih.govnih.gov

Induction of Autophagy in Cancer Cells

A growing body of evidence indicates that doxazosin can induce autophagy, a cellular process of self-digestion, in various cancer cells. nih.govucl.ac.uk This has been observed in prostate, bladder, and breast cancer cells, as well as in non-small cell lung cancer, pancreatic cancer, and glioblastoma. nih.govucl.ac.ukexlibrisgroup.com The induction of autophagy by doxazosin can have dual effects. In some contexts, it can lead to cell death. ucl.ac.uk In others, it can enhance the efficacy of other anticancer drugs, such as the EGFR tyrosine kinase inhibitor osimertinib (B560133), by sensitizing cancer cells to their effects. nih.gov This autophagic response appears to be a significant component of doxazosin's anticancer activity. nih.govspandidos-publications.comiiarjournals.org

Independent of Protein Kinase C Pathway in Cardiomyocytes

Research involving HL-1 cardiomyocytes has revealed that the effects of doxazosin on these heart muscle cells can occur independently of the Protein Kinase C (PKC) pathway. nih.gov Studies have demonstrated that doxazosin upregulates the expression of galectin-3 and collagen I, proteins associated with cardiac fibrosis. nih.gov

Interestingly, the induction of these proteins by doxazosin was not prevented by the presence of a PKC inhibitor, chelerythrine. nih.gov Furthermore, direct treatment with doxazosin did not lead to any change in the levels of total or phosphorylated PKC in the cardiomyocytes. nih.gov These findings collectively suggest that the signaling cascade initiated by doxazosin that results in increased galectin-3 and collagen synthesis does not involve the activation of the Protein Kinase C pathway. nih.gov This indicates an alternative mechanism of action for doxazosin in cardiomyocytes, distinct from some classical signaling pathways associated with cardiac hypertrophy. nih.gov

It has also been noted that the proapoptotic effect of doxazosin on cardiomyocytes, a process of programmed cell death, appears to be independent of alpha1-adrenergic blockade. nih.gov

Antioxidant Properties of Hydroxylated Metabolites

In vitro studies have demonstrated that the hydroxylated metabolites of doxazosin, specifically the 6'- and 7'-hydroxy metabolites, possess antioxidant properties. medsafe.govt.nznih.gov These properties have been observed at concentrations of 5 micromolar. nih.govapotex.com

The antioxidant capacity of these metabolites has been attributed to their ability to scavenge free radicals. nih.gov Research has shown that both 6'- and 7'-hydroxydoxazosin can effectively scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) radicals. nih.gov

Furthermore, these metabolites have shown a protective effect against the oxidation of low-density lipoprotein (LDL) in laboratory settings. nih.gov In one study, incubation with 10 micromolar concentrations of 6'- and 7'-hydroxydoxazosin significantly reduced the oxidation of human LDL mediated by mononuclear cells. nih.gov This was measured by a decrease in the formation of lipid peroxides and the relative electrophoretic mobility of LDL. nih.gov Additionally, at a concentration of 5 micromolar, these metabolites significantly reduced the formation of conjugated dienes in LDL during copper-induced oxidation. nih.gov

While the parent compound, doxazosin, is primarily responsible for the antihypertensive effects, the contribution of its metabolites to this action is considered to be small due to their low plasma concentrations. nih.govapotex.com However, their demonstrated antioxidant activity in vitro suggests a potential secondary beneficial effect. nih.govnih.gov

Interactive Data Table: In Vitro Effects of Doxazosin Metabolites

CompoundConcentrationObserved EffectReference
6'-hydroxy doxazosin5 µMDemonstrated antioxidant properties. nih.govapotex.com nih.govapotex.com
7'-hydroxy doxazosin5 µMDemonstrated antioxidant properties. nih.govapotex.com nih.govapotex.com
6'-hydroxy doxazosin10 µMSignificantly reduced mononuclear cell-mediated LDL oxidation. nih.gov nih.gov
7'-hydroxy doxazosin10 µMSignificantly reduced mononuclear cell-mediated LDL oxidation. nih.gov nih.gov
6'-hydroxy doxazosin5 µMSignificantly reduced Cu2+-induced LDL oxidation. nih.gov nih.gov
7'-hydroxy doxazosin5 µMSignificantly reduced Cu2+-induced LDL oxidation. nih.gov nih.gov

Pharmacokinetic and Metabolic Research Aspects

Absorption Dynamics and Oral Bioavailability Studies

Doxazosin (B1670899) is well-absorbed following oral administration. medsafe.govt.nztevauk.com Peak plasma concentrations are typically observed approximately 2 to 3 hours after ingestion. medsafe.govt.nzyok.gov.trfda.gov Studies have determined the oral bioavailability of doxazosin to be about 65%. medsafe.govt.nznih.govhres.ca This reflects the first-pass metabolism of the drug by the liver. yok.gov.trfda.govnih.gov The presence of food has been found to have little to no clinically significant effect on the bioavailability of the standard immediate-release formulation. medsafe.govt.nzyok.gov.trdrugs.com However, for the controlled-release gastrointestinal therapeutic system (GITS) formulation, administration with a high-fat meal resulted in a 31% higher maximum plasma concentration (Cmax) and an 18% greater area under the concentration-time curve (AUC). nih.gov

Table 1: Oral Bioavailability and Absorption Parameters of Doxazosin

Parameter Value Source(s)
Oral Bioavailability ~65% medsafe.govt.nznih.govhres.ca
Time to Peak Plasma Concentration (Tmax) 2-3 hours medsafe.govt.nzyok.gov.trfda.gov
Effect of Food (Standard Formulation) Not clinically significant medsafe.govt.nzyok.gov.trdrugs.com
Effect of Food (GITS Formulation) Increased Cmax and AUC with a high-fat meal nih.gov

Distribution Profile and Plasma Protein Binding Characteristics

Once absorbed, doxazosin is widely distributed throughout the body. The volume of distribution is estimated to be between 1.0 and 1.9 L/kg. drugbank.comnih.govnih.gov Animal studies in rats have indicated that doxazosin can cross the placenta. drugs.comdrugbank.comnih.gov

A key characteristic of doxazosin's distribution is its high affinity for plasma proteins. Approximately 98% of the circulating drug is bound to plasma proteins. medsafe.govt.nzdrugbank.comfda.govmedicines.org.uk This binding primarily involves albumin and has been shown to be unaffected by the presence of other highly protein-bound drugs such as digoxin, warfarin, and phenytoin (B1677684) in in-vitro studies. medsafe.govt.nzfda.gov Doxazosin has also been shown to bind to alpha-1 acid glycoprotein. drugbank.comnih.gov

Table 2: Distribution and Plasma Protein Binding of Doxazosin

Parameter Value Source(s)
Volume of Distribution (Vd) 1.0-1.9 L/kg drugbank.comnih.govnih.gov
Plasma Protein Binding ~98% medsafe.govt.nzdrugbank.comfda.govmedicines.org.uk
Primary Binding Protein Albumin medsafe.govt.nzfda.gov
Other Binding Proteins Alpha-1 acid glycoprotein drugbank.comnih.gov

Hepatic Metabolism Pathways and Enzymatic Contributions

Doxazosin undergoes extensive metabolism, primarily in the liver. medsafe.govt.nzyok.gov.trnih.gov Less than 5% of the administered dose is excreted as the unchanged drug. medsafe.govt.nz The main metabolic pathways involve the modification of its chemical structure.

O-Demethylation of Quinazoline (B50416) Nucleus

One of the principal metabolic routes for doxazosin is the O-demethylation of the quinazoline nucleus. medsafe.govt.nzyok.gov.trdrugs.comdrugbank.com This process involves the removal of methyl groups from the methoxy (B1213986) substituents on the quinazoline ring structure. The resulting metabolites are the 6-O-desmethyl and 7-O-desmethyl derivatives of doxazosin. geneesmiddeleninformatiebank.nl

Hydroxylation of Benzodioxan Moiety

Another significant metabolic pathway is the hydroxylation of the benzodioxan portion of the doxazosin molecule. medsafe.govt.nzyok.gov.trdrugs.comdrugbank.com This reaction introduces hydroxyl groups onto the benzodioxan ring, leading to the formation of hydroxylated metabolites. drugbank.comechemi.com The 6'- and 7'-hydroxy metabolites are among the major products of this pathway. fda.govgeneesmiddeleninformatiebank.nl

Role of Cytochrome P450 Isoforms (CYP3A4, CYP2D6, CYP2C9) in Elimination

The metabolism of doxazosin is mediated by the cytochrome P450 (CYP) enzyme system in the liver. In vitro studies suggest that the primary pathway for elimination is via the CYP3A4 isoform. drugbank.commedicines.org.uke-lactancia.orgfda.gov However, other isoforms, including CYP2D6 and CYP2C9, are also involved in its metabolism, although to a lesser extent. drugbank.commedicines.org.uke-lactancia.orgnih.gov The involvement of multiple CYP enzymes highlights the complex nature of doxazosin's metabolic clearance. One study noted that while four human CYP enzymes could catalyze the metabolism of doxazosin, their preferences appeared to differ. nih.gov For instance, CYP3A4 was found to be highly specific in the formation of a particular metabolite from one of the doxazosin enantiomers. nih.gov

Characterization of Active Metabolites and Their Pharmacokinetics

Several metabolites of doxazosin have been identified, some of which are pharmacologically active. fda.govdrugs.comdrugbank.com The primary metabolites include the 6'- and 7'-hydroxy compounds, as well as the 6- and 7-O-desmethyl compounds. fda.gov The 6'-hydroxy metabolite is considered the most active; however, its plasma concentrations are significantly lower than that of the parent compound, at about one-fortieth of the concentration of doxazosin. medicines.org.ukmedicines.org.uk This suggests that the antihypertensive effect of the drug is mainly attributable to the parent doxazosin molecule itself. nih.govfda.govmedicines.org.uk

Some research has indicated that the 6'- and 7'-hydroxy metabolites possess antioxidant properties in vitro at certain concentrations. medsafe.govt.nzfda.gov Despite the identification of these active metabolites, their pharmacokinetics have not been fully characterized. fda.govdrugs.comdrugbank.com

Table 3: Major Metabolites of Doxazosin

Metabolite Metabolic Pathway Relative Activity Source(s)
6-O-desmethyl doxazosin O-demethylation Inactive geneesmiddeleninformatiebank.nl
7-O-desmethyl doxazosin O-demethylation Inactive geneesmiddeleninformatiebank.nl
6'-hydroxy doxazosin Hydroxylation Active fda.govmedicines.org.ukmedicines.org.uk
7'-hydroxy doxazosin Hydroxylation Active fda.gov

Elimination and Excretion Pathways (Fecal and Urinary)

Doxazosin is primarily eliminated through the feces. Following oral administration, approximately 63% of the dose is excreted in the feces. drugbank.comfda.gov Urinary excretion accounts for a smaller portion, with about 9% of the administered dose found in the urine. drugbank.comfda.gov The majority of the excreted substance consists of metabolites. drugs.com

Research involving radiolabeled doxazosin has provided specific insights into its excretion. In one study, after administering a 2 mg oral dose, 63% of the dose was recovered in the feces, while 9% was found in the urine. drugbank.comfda.gov Unchanged doxazosin accounts for a small fraction of the eliminated dose. Approximately 4.8% of the dose is excreted as unchanged drug in the feces, and only trace amounts of the parent compound are detected in the urine. fda.govdrugs.comnih.gov This indicates that doxazosin undergoes extensive metabolism before excretion. drugs.comnih.gov

The elimination of doxazosin from the plasma is biphasic, with a terminal elimination half-life of about 22 hours. drugs.commedsafe.govt.nz This long half-life supports once-daily dosing regimens.

Impact of Physiological and Pathophysiological States on Pharmacokinetics

Renal Impairment

Studies have consistently shown that renal impairment does not significantly alter the pharmacokinetics of doxazosin. medsafe.govt.nznih.govhpra.ie In patients with varying degrees of renal function, from normal to severely impaired, the pharmacokinetic parameters of doxazosin remain largely unchanged. medsafe.govt.nzhpra.ienih.gov

A study involving patients with mild to moderate hypertension and stable renal function ranging from normal to severely impaired found no significant relationship between the plasma elimination half-life or the area under the curve (AUC) of doxazosin and the degree of renal impairment. nih.gov Similarly, other studies have confirmed that there are no significant pharmacokinetic alterations in patients with renal insufficiency compared to those with normal renal function. nih.govmedsafe.govt.nzfda.gov Consequently, doxazosin can be used at similar doses in patients with and without renal impairment. nih.gov Because doxazosin is highly bound to plasma proteins, it is not dialyzable. hpra.iemedicines.org.uk

Hepatic Impairment (e.g., Cirrhosis, Child-Pugh Class A)

Given that doxazosin is extensively metabolized in the liver, hepatic impairment is expected to affect its pharmacokinetics. nih.govmedsafe.govt.nzapotex.com Administration of a single 2 mg dose of immediate-release doxazosin to patients with cirrhosis (Child-Pugh Class A) resulted in a 40% increase in exposure (AUC) to the drug. fda.govnih.govfda.govapotex.comfda.gov

A study comparing 12 volunteers with stable alcoholic cirrhosis to 12 healthy volunteers found that a single 2 mg dose of doxazosin led to a 43% increase in the mean AUC in the hepatically impaired group (246 ng.h/mL vs. 172 ng.h/mL). nih.gov This was accompanied by a 30% reduction in apparent oral clearance in these patients. nih.gov However, the elimination half-life was not significantly different between the two groups (24 hours in the impaired group vs. 22 hours in healthy subjects). nih.gov There is limited data on the effects of moderate (Child-Pugh Class B) or severe (Child-Pugh Class C) hepatic impairment on doxazosin pharmacokinetics. nih.govapotex.com

Table 1: Pharmacokinetic Parameters of Doxazosin in Hepatic Impairment (Child-Pugh Class A) vs. Healthy Subjects

ParameterHepatic Impairment (Child-Pugh Class A)Healthy SubjectsPercentage Change
Mean AUC (ng.h/mL)246 nih.gov172 nih.gov+43% nih.gov
Mean Cmax (ng/mL)10.8 nih.gov12.3 nih.gov-12.2%
Apparent Oral Clearance---30% nih.gov
Elimination Half-life (hours)~24 nih.gov~22 nih.govNot significant

Age-Related Pharmacokinetic Variations

The pharmacokinetics of doxazosin have been shown to be similar in young and elderly subjects for parameters like plasma half-life and oral clearance with the immediate-release formulation. nih.govfda.govapotex.com Studies have generally not found major pharmacokinetic differences in elderly patients. nih.gov

However, for the controlled-release formulation (Cardura XL), age-related differences have been observed. At steady state, elderly patients (>65 years old) showed a 27% increase in maximum plasma concentrations (Cmax) and a 34% increase in the area under the concentration-time curve (AUC) compared to younger subjects. fda.govfda.govfda.gov Despite these pharmacokinetic differences, the safety and efficacy of doxazosin for treating conditions like benign prostatic hyperplasia have been found to be similar between younger and older patients. medcentral.com

Gastrointestinal Retention Time Effects on Controlled-Release Formulations

The performance of controlled-release formulations of doxazosin, such as the gastrointestinal therapeutic system (GITS), can be influenced by gastrointestinal (GI) retention time. fda.gov These formulations are designed to release doxazosin at a controlled rate over a 24-hour period. fda.govnih.gov

Markedly reduced GI retention times, as seen in conditions like short bowel syndrome, may lead to lower plasma concentrations of doxazosin due to incomplete drug release and absorption. fda.gov Conversely, significantly prolonged GI retention times, which can occur with chronic constipation, may increase systemic exposure to the drug, potentially leading to an increased risk of adverse effects. fda.govbuzzrx.com In vitro studies have demonstrated that the release rate from the GITS formulation is independent of pH (from 1.2 to 7.5) and stirring rates that simulate GI motility, indicating a robust delivery system under normal physiological conditions. nih.govnih.gov

Clinical Efficacy and Therapeutic Outcomes Research

Hypertension Management Research

Doxazosin (B1670899) hydrochloride has been extensively studied for its role in the management of hypertension. Research has explored its efficacy as a standalone treatment, in combination with other antihypertensive agents, and in specific patient populations such as those with treatment-resistant hypertension.

Monotherapy Efficacy in Systemic Blood Pressure Reduction

Clinical trials have demonstrated the effectiveness of doxazosin as a monotherapy for reducing systemic blood pressure. In double-blind, controlled, parallel, comparative trials, doxazosin administered alone significantly lowered blood pressure when compared to both baseline measurements and placebo groups. nih.gov One large multicenter study involving 903 patients found that doxazosin monotherapy resulted in substantial reductions from baseline in both systolic and diastolic blood pressure in standing and supine positions. nih.gov The blood pressure-lowering effect was found to be comparable to other active agents such as nadolol, metoprolol, prazosin (B1663645), and hydrochlorothiazide. nih.gov Another study reported that 76% of responders achieved controlled blood pressure at a mean dosage of 3.3 mg daily. nih.gov

Efficacy of Doxazosin Monotherapy in Blood Pressure Reduction

This table summarizes the findings from clinical trials on the effectiveness of doxazosin as a standalone treatment for hypertension.

Study PopulationKey FindingsCitation
903 patients in a large, multicenter studyDoxazosin monotherapy led to significant reductions in both systolic and diastolic blood pressure from baseline in both standing and supine positions, comparable to other active agents. nih.gov
Patients in a multicenter trial76% of responders achieved controlled blood pressure. nih.gov

Combination Therapy Efficacy with Other Antihypertensive Agents (e.g., Diuretics, Beta-Blockers, Calcium Channel Blockers, ACE Inhibitors)

Doxazosin has proven to be an effective add-on therapy for patients whose hypertension is not adequately controlled by monotherapy. nih.gov The Doxazosin GITS as Combination Therapy for Hypertensive Subjects: An Efficacy and Safety (GATES) study, a prospective, randomized, double-blind trial, evaluated the efficacy of doxazosin GITS as an add-on therapy. nih.gov In this study, patients already being treated with up to two antihypertensive medications from major classes (ACE inhibitors, angiotensin II receptor blockers, calcium channel blockers, beta-blockers, and diuretics) received either doxazosin GITS or a placebo. nih.gov The results showed that reductions from baseline in sitting and standing blood pressure were greater with doxazosin GITS than with the placebo at all time points. nih.gov The response rate was significantly higher in the doxazosin GITS group (37.3%) compared to the placebo group (10.7%). nih.gov Other trials have also shown positive results when doxazosin was combined with agents such as nifedipine, amlodipine, beta-blockers, ACE inhibitors, and diuretics. researchgate.net

Efficacy in Resistant Arterial Hypertension

Doxazosin has demonstrated efficacy in the challenging-to-treat population of patients with resistant arterial hypertension. nih.govtandfonline.com A retrospective analysis of 97 patients with resistant hypertension found doxazosin to be a well-tolerated and effective drug. nih.gov In this study, doxazosin was typically added as the fifth antihypertensive drug to the treatment regimen. nih.gov A subgroup of 34 patients from this study, for whom efficacy data was analyzed, showed a significant reduction in blood pressure from an average of 159±20/92±14 mmHg to 126±16/73±10 mmHg. nih.govtandfonline.com This suggests that doxazosin can be a valuable component of combination therapy for patients with resistant hypertension. tandfonline.com

Doxazosin in Resistant Arterial Hypertension

This table presents the results of a study on the use of doxazosin in patients with resistant hypertension.

Study DesignNumber of Patients (Efficacy Analysis)Baseline Blood Pressure (mmHg)Post-Doxazosin Blood Pressure (mmHg)Citation
Retrospective Analysis34159±20 / 92±14126±16 / 73±10 nih.govtandfonline.com

Hemodynamic Effects and Cardiac Considerations (e.g., Heart Rate, Afterload Reduction)

The primary hemodynamic effect of doxazosin is the reduction of systemic vascular resistance, which leads to a decrease in blood pressure. nih.gov This vasodilation relieves both cardiac preload and afterload, which in turn reduces left ventricular wall stress and myocardial oxygen consumption. nih.govtruman.edu Unlike some other antihypertensive agents, doxazosin generally does not precipitate substantial reflex cardiac stimulation. nih.gov Studies have shown that while it effectively lowers blood pressure, there is no significant change in heart rate. nih.gov

A study on the acute and chronic hemodynamic effects of doxazosin in patients with essential hypertension found that one hour after intravenous administration, the mean arterial pressure was significantly reduced, which was associated with a reduction in the total peripheral resistance index. nih.gov After one year of treatment, the mean arterial pressure and total peripheral resistance index were further reduced. nih.gov The cardiac index was slightly increased at rest in a supine position but remained unchanged in a sitting position and during exercise. nih.gov Heart rate showed a slight, non-significant increase. nih.gov

Long-term Efficacy and Sustained Blood Pressure Control

Long-term studies have confirmed the sustained efficacy of doxazosin in controlling blood pressure. In one study, the blood pressure control achieved with doxazosin was maintained over a one-year period. nih.gov Another long-term extension study evaluated the efficacy of doxazosin for up to 48 months in patients with both benign prostatic hyperplasia and hypertension. nih.gov The results showed sustained and clinically significant decreases in blood pressure in hypertensive patients, with an approximate reduction of 8/11 mmHg in systolic/diastolic blood pressure. nih.gov This demonstrates that the antihypertensive efficacy of doxazosin is maintained over extended periods of treatment. nih.gov

Benign Prostatic Hyperplasia (BPH) Research

Doxazosin hydrochloride is also a well-established treatment for the lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). nih.gov Research has consistently shown its efficacy in improving urinary flow and reducing BPH symptoms.

A systematic review of fourteen randomized controlled trials involving 6,261 men with moderately severe LUTS and impaired urine flow found that doxazosin resulted in a statistically significant improvement in both LUTS and urinary flow compared to baseline and placebo. nih.gov A long-term study of up to 48 months in both normotensive and hypertensive patients with BPH demonstrated significant increases from baseline in maximum and average urinary flow rates of 1.9 mL/sec and 1.0 mL/sec, respectively. nih.gov Patient-assessed total, obstructive, and irritative BPH symptoms also showed significant improvement with doxazosin treatment. nih.gov

Furthermore, research has explored the efficacy of doxazosin in combination with other BPH treatments. A study comparing doxazosin monotherapy with a combination of doxazosin and finasteride (B1672673) found that the combination therapy led to a greater improvement in the International Prostate Symptom Score (IPSS) over four years. nih.gov The mean changes from baseline in IPSS were -7.4 for combination therapy, -6.6 for doxazosin alone, -5.6 for finasteride alone, and -4.9 for placebo. nih.gov

Efficacy of Doxazosin in Benign Prostatic Hyperplasia

This table summarizes key research findings on the effectiveness of doxazosin in treating the symptoms of BPH.

Study TypeKey Efficacy OutcomesResultsCitation
Long-term study (up to 48 months)Increase in maximum urinary flow rate+1.9 mL/sec from baseline nih.gov
Long-term study (up to 48 months)Increase in average urinary flow rate+1.0 mL/sec from baseline nih.gov
Comparative trial (4 years)Mean change in International Prostate Symptom Score (IPSS)-6.6 from baseline (monotherapy) nih.gov
Comparative trial (4 years)Mean change in International Prostate Symptom Score (IPSS)-7.4 from baseline (combination with finasteride) nih.gov

Symptomatic Relief and Urodynamic Improvements

This compound addresses the dynamic component of bladder outlet obstruction by relaxing the smooth muscle of the prostate and bladder neck, leading to improvements in both subjective symptoms and objective urodynamic measurements. medlineplus.govyoutube.comwww.nhs.uk

Treatment with doxazosin has been shown to lead to statistically significant reductions in the International Prostate Symptom Score (IPSS), a key metric for assessing the severity of BPH symptoms. nih.gov In a review of fourteen randomized controlled trials involving 6,261 men, doxazosin resulted in a notable improvement in LUTS compared to placebo. nih.gov However, the average magnitude of IPSS improvement was less than 3 points when compared directly with placebo, a level that may not always be detectable by patients. nih.govnih.gov The Medical Therapy of Prostatic Symptoms (MTOPS) trial reported a mean change from baseline in the IPSS of -6.6 points for doxazosin monotherapy over a four-year period. nih.govnih.gov

Table 1: Mean Change in IPSS from Baseline in the MTOPS Trial

Treatment GroupMean Change in IPSS
Doxazosin-6.6 points
Finasteride-5.6 points
Combination (Doxazosin + Finasteride)-7.4 points
Placebo-4.9 points

Doxazosin therapy has been consistently associated with improvements in urinary flow rates. In pooled data from two studies, doxazosin increased the maximum urinary flow rate (Qmax) by 23% in hypertensive patients and 28% in normotensive patients. nih.gov Specifically, the Qmax in hypertensive patients increased from a baseline of 8.82 mL/s to 10.84 mL/s, and in normotensive patients from 8.52 mL/s to 10.90 mL/s. nih.gov Long-term studies have also confirmed sustained improvements in both maximum and average urinary flow rates. nih.gov

Table 2: Improvement in Maximum Urinary Flow Rate (Qmax) with Doxazosin

Patient GroupBaseline Qmax (mL/s)Endpoint Qmax (mL/s)Percentage Improvement
Hypertensive8.8210.8423%
Normotensive8.5210.9028%

Doxazosin effectively alleviates both obstructive and irritative symptoms of BPH. Obstructive symptoms include a weak urine stream, hesitancy, straining, and incomplete emptying, while irritative symptoms encompass frequency, nocturia, and urgency. nih.gov Long-term treatment with doxazosin has demonstrated significant improvements in total, obstructive, and irritative BPH symptoms as assessed by patients. nih.gov In a comparative study, a gastrointestinal therapeutic system (GITS) formulation of doxazosin showed significantly greater improvements in the obstructive subscore of the IPSS compared to tamsulosin (B1681236) in the initial period of treatment. nih.gov

Effects on Clinical Progression of BPH (e.g., Medical Therapy of Prostatic Symptoms [MTOPS] Trial)

The landmark MTOPS trial provided crucial insights into the long-term effects of doxazosin on the clinical progression of BPH. nih.gov This large, double-blind, placebo-controlled trial followed 3,047 men for an average of 4.5 years. nih.govwustl.edu The study defined clinical progression as an increase of at least 4 points in the American Urological Association (AUA) symptom score, acute urinary retention, urinary incontinence, renal insufficiency, or recurrent urinary tract infection. nih.govwustl.edu

Table 3: Risk Reduction for Clinical Progression of BPH in the MTOPS Trial

Treatment GroupRisk Reduction vs. Placebo
Doxazosin39%
Finasteride34%
Combination (Doxazosin + Finasteride)66%

Comparative Efficacy with Other Alpha-Blockers (e.g., Tamsulosin, Terazosin (B121538), Alfuzosin (B1207546), Silodosin)

The efficacy of doxazosin has been compared to other alpha-1 adrenergic receptor antagonists in numerous clinical trials.

Tamsulosin: Studies comparing doxazosin and tamsulosin have generally found them to have similar efficacy in improving BPH symptoms and urinary flow rates. nih.govdroracle.ai One study noted that a GITS formulation of doxazosin demonstrated a significantly more rapid onset of efficacy in improving total IPSS and obstructive symptoms compared to tamsulosin. nih.govresearchgate.net A network meta-analysis of 40 clinical trials suggested that doxazosin GITS 4 mg resulted in significantly greater improvements in IPSS and quality of life compared to most tamsulosin doses and formulations, with similar adverse event rates. ics.org

Terazosin: Doxazosin and terazosin have demonstrated comparable effectiveness in the treatment of LUTS. nih.govresearchgate.net A randomized study found that both drugs produced significant improvements in IPSS and Qmax, with no significant difference in efficacy between the two. nih.gov

Alfuzosin: In a 14-week, double-blind study, doxazosin (mean dose 6.1 mg/day) was found to produce significantly greater improvements in total IPSS and irritative symptom scores compared to alfuzosin (mean dose 8.8 mg/day). nih.gov Doxazosin also led to a significant improvement in postvoid residual urine volume, while improvements in urinary flow rates were similar for both treatments. nih.gov

Silodosin (B1681671): A randomized controlled trial comparing silodosin to doxazosin XL found that silodosin resulted in a significantly greater improvement in IPSS, Qmax, postvoid residual urine, and quality of life score. ekb.egekb.eg

Combination Therapy with 5α-Reductase Inhibitors (e.g., Finasteride)

This combination therapy was also superior in improving symptom scores. nih.govwustl.edu Furthermore, unlike doxazosin monotherapy, the combination therapy and finasteride alone significantly reduced the long-term risk of acute urinary retention and the need for invasive therapy. nih.govwustl.edu The benefits of combination therapy were most pronounced in patients with larger prostate volumes (≥25 mL). auajournals.orgauajournals.org

Table 4: MTOPS Trial Outcomes for Acute Urinary Retention and Invasive Therapy

Treatment GroupSignificant Reduction in Long-Term Risk of Acute Urinary RetentionSignificant Reduction in Long-Term Need for Invasive Therapy
DoxazosinNoNo
FinasterideYesYes
Combination (Doxazosin + Finasteride)YesYes

Long-term Efficacy and Quality of Life Outcomes in BPH

Doxazosin has demonstrated sustained efficacy in the long-term management of benign prostatic hyperplasia (BPH), providing durable relief from lower urinary tract symptoms (LUTS) and improving patient quality of life. nih.govnih.gov An open-label extension of three double-blind, placebo-controlled studies confirmed that the symptomatic improvements seen in the initial 12 to 14 weeks of treatment were maintained for up to 48 months. nih.gov This long-term study, involving 450 men, showed that doxazosin treatment resulted in significant and sustained increases in maximum and average urinary flow rates. nih.gov Concurrently, patients reported significant long-term improvements in total, obstructive, and irritative BPH symptoms. nih.gov

The Medical Therapy of Prostatic Symptoms (MTOPS) study, a large-scale, multicenter, randomized trial, provided further insights into the long-term effects of doxazosin on quality of life over four years. auajournals.org The study utilized both disease-specific instruments—the Benign Prostatic Hyperplasia Impact Index (BII) and the International Prostate Symptom Score-Quality of Life (I-PSS-QoL)—and a general health status measure, the Medical Outcomes Study Short-Form 36 (MOS-SF-36). auajournals.org

The results indicated that men treated with doxazosin, both as monotherapy and in combination with finasteride, experienced statistically significant improvements in disease-specific quality of life compared to those on placebo. auajournals.orgnih.gov Specifically, for both the BII and I-PSS-QoL scores, the improvement in the doxazosin groups was significant over the four-year duration. auajournals.org However, the study did not find significant differences between the treatment and placebo groups for the broader, general health-related quality of life as measured by the MOS-SF-36 subscales. auajournals.org

Another 12-month study focusing on the extended-release doxazosin gastrointestinal therapeutic system (GITS) formulation in 475 Korean men also reported significant long-term benefits. nih.gov At the end of the year, over 83% of patients showed improvement based on the Clinicians Global Assessment of Change. nih.gov The study documented significant enhancements in the International Prostate Symptom Score (IPSS), quality of life (QoL), maximum urinary flow rate (Qmax), and postvoid residual (PVR) urine volume. nih.gov

The following table summarizes key findings from long-term studies on Doxazosin in BPH:

Investigational and Off-label Therapeutic Applications

Effects on Cocaine Dependence

Doxazosin has been investigated as a potential pharmacotherapy for cocaine use disorder, based on the role of the noradrenergic system in the biochemical effects of cocaine. medpath.comnih.govclinicaltrials.gov Clinical trials have evaluated its efficacy in reducing cocaine use among treatment-seeking individuals. nih.govresearchgate.net

A pilot study demonstrated that the speed of dose titration was a critical factor in the drug's effectiveness. nih.gov In this trial, participants were randomized into a "DOX-fast" group (reaching the target dose in 4 weeks), a "DOX-slow" group (reaching the target dose in 8 weeks), and a placebo group. nih.gov The results showed that the DOX-fast group had a significantly higher number of cocaine-negative urine samples compared to both the DOX-slow and placebo groups. nih.gov Specifically, the percentage of total cocaine-negative urines was 35% for the DOX-fast group, versus 10% for the DOX-slow group and 14% for the placebo group. nih.gov Furthermore, 44% of participants in the DOX-fast group achieved two or more consecutive weeks of abstinence, compared to 0% in the DOX-slow group and 7% in the placebo group. nih.gov

Another study examined doxazosin's impact on the subjective effects of cocaine. plos.org This research found that doxazosin treatment significantly attenuated ratings of "stimulated," "like cocaine," and "likely to use cocaine if had access" after administration of intravenous cocaine. plos.org These findings suggest that by blocking noradrenergic α1 receptors, doxazosin may reduce the rewarding and reinforcing effects of cocaine, potentially decreasing the motivation to use the drug. plos.org

Pharmacogenetic studies have also explored how genetic variations might influence treatment outcomes. One study found that T-allele carriers of a specific polymorphism in the α1 adrenoreceptor subtype D gene (ADRA1D) showed a greater reduction in cocaine use when treated with doxazosin compared to non-carriers. nih.gov Similarly, research on the dopamine (B1211576) β-hydroxylase (DBH) gene polymorphism indicated that doxazosin had greater efficacy in reducing cocaine-positive urine rates in individuals with lower DβH enzyme levels (CT/TT genotype). nih.gov These findings suggest that genetic markers could potentially identify patients who are most likely to respond to doxazosin treatment for cocaine dependence. nih.govnih.gov

The following table summarizes the key outcomes of a pilot study on Doxazosin for cocaine dependence, comparing rapid titration, slow titration, and placebo.

Research in Post-Traumatic Stress Disorder (PTSD)

This compound, an α1-adrenergic antagonist, has been investigated for its therapeutic potential in treating symptoms of Post-Traumatic Stress Disorder (PTSD), particularly trauma-related nightmares. nih.govhcplive.com The rationale for its use stems from the understanding that noradrenergic hyperactivity plays a role in the hyperarousal and intrusive memories characteristic of PTSD. wisc.edu Doxazosin offers a longer half-life compared to the more extensively studied α1-blocker, prazosin, which may provide more consistent symptom control throughout the night and improve patient adherence. hcplive.comnih.gov

Several clinical studies have explored the efficacy of doxazosin in this context. A randomized, double-blind, placebo-controlled trial evaluated the effectiveness of doxazosin for nightmares and sleep disturbances in trauma-exposed adults with PTSD. oup.com The study, involving 65 participants, found that those randomized to doxazosin showed a greater reduction in wake after sleep onset, an increase in sleep maintenance, and a significant reduction in nightmare severity over the course of the trial as measured by a daily sleep diary. oup.com However, validated retrospective measures of nightmare distress and sleep quality did not show a significant difference between the treatment and placebo groups, which may be partly due to robust placebo effects. oup.com

Another double-blind, placebo-controlled, within-subjects trial investigated the impact of doxazosin extended-release (XL) on PTSD symptoms in eight veterans. elsevierpure.com This pilot study found that treatment was associated with a significant reduction in PTSD symptom ratings on the PTSD Checklist-Military version (PCL-M). elsevierpure.com Open-label studies and case reports have also provided preliminary support for doxazosin's efficacy. For instance, a 12-week open-label study with 12 participants reported significant symptom improvement. nih.gov A case report of a combat veteran with PTSD noted improved sleep quality and decreased frequency and intensity of nightmares after eight weeks of treatment. nih.gov

A comprehensive literature review presented at the American Psychiatric Association (APA) 2024 Annual Meeting suggested that doxazosin may be a viable alternative to prazosin, potentially with a lower incidence of adverse hypotensive events. hcplive.com Ongoing research, such as a randomized controlled trial ending in June 2024, continues to assess doxazosin's effectiveness for PTSD nightmares, sleep quality, and other clinical symptoms in veterans. ucsf.educlinicaltrials.gov

Table 1: Summary of Selected Doxazosin PTSD Clinical Trial Findings

Study Design Number of Participants Key Findings Citation
Randomized, Double-Blind, Placebo-Controlled 65 Greater reduction in wake after sleep onset, increased sleep maintenance, and reduced nightmare severity based on daily sleep diary. No significant difference in retrospective measures. oup.com
Double-Blind, Placebo-Controlled, Within-Subjects 8 Significant reductions in PTSD symptoms as measured by the PTSD Checklist-Military version (PCL-M). elsevierpure.com

Potential in Alcohol Dependence

The norepinephrine (B1679862) system is a recognized target for treating alcohol dependence (AD), and research has extended to α1-blockers like this compound. nih.gov While the related compound prazosin has shown promise in reducing alcohol consumption in both preclinical and clinical studies, doxazosin's more favorable pharmacokinetic profile, including a longer half-life, prompted investigation into its potential utility for AD. nih.govnih.gov

Post-hoc analyses of this trial revealed that doxazosin significantly reduced alcohol consumption in patients with a high FHDA. nih.gov Conversely, it was associated with an increase in drinking among those with a low FHDA. nih.gov This suggests that doxazosin's efficacy in treating alcohol dependence may be selective, potentially offering a personalized medicine approach for a specific subgroup of patients. nih.gov The study highlights the importance of genetic predisposition as a moderating factor in the therapeutic response to doxazosin for AD. researchgate.net

Further research aims to translate preclinical evidence to stress-induced relapse in humans by using doxazosin to antagonize the noradrenergic system in abstinent individuals with alcohol use disorder. wisc.educlinicaltrials.gov A randomized controlled trial is examining the efficacy of doxazosin on stress reactivity and clinical outcomes like alcohol craving and drinks per week over an 8-week treatment period. wisc.educlinicaltrials.gov Another pilot study is assessing whether doxazosin can reduce an individual's stress response and stress-related alcohol craving and drinking. uth.edu

Table 2: Doxazosin for Alcohol Dependence - Key Clinical Trial Results

Study Design Participants Primary Outcomes Key Moderator Finding Citation

Impact on Ureteric Calculi

This compound is utilized in medical expulsive therapy (MET) for ureteric stones, particularly those located in the distal ureter. As an alpha-adrenergic receptor blocker, it facilitates the passage of stones by relaxing the smooth muscle of the ureter. plos.org

A meta-analysis of eight randomized controlled trials involving 667 patients concluded that doxazosin is more effective than a placebo for treating distal ureteric stones. plos.orgnih.gov The analysis demonstrated that patients receiving doxazosin had a significantly higher stone expulsion rate compared to the placebo group (Odds Ratio = 3.00). plos.orgnih.gov Specifically, expulsion rates for patients on doxazosin ranged from 64% to 81%, while the placebo group's rates were between 25% and 63%. nih.gov

Furthermore, the meta-analysis showed that doxazosin significantly shortened the stone expulsion time by an average of about four days and led to fewer pain episodes compared to placebo. plos.orgnih.gov Subgroup analysis indicated that doxazosin was particularly effective for stones between 5 and 10 mm in size, significantly promoting their discharge. plos.org

Another prospective randomized clinical trial compared two different doses of doxazosin (4 mg and 8 mg) with a control group for distal ureteral stones smaller than 10 mm. nih.gov The study found that both the 4 mg and 8 mg doxazosin groups had significantly higher stone expulsion rates (72% and 68.1%, respectively) compared to the control group (25.3%). nih.gov There was no significant difference in efficacy between the 4 mg and 8 mg doses, suggesting that the 4 mg dose is effective for MET. nih.gov

Comparisons with another alpha-blocker, tamsulosin, have also been conducted. One non-randomized control trial involving 252 patients found that doxazosin had a statistically significant higher efficacy in stone expulsion compared to tamsulosin (89.68% vs. 61.11%). gjms.com.pkgjms.com.pk However, a meta-analysis found that while the expulsion time was shorter for patients receiving doxazosin compared to tamsulosin, there was no significant difference in pain episodes between the two drugs. plos.orgnih.gov

Table 3: Efficacy of Doxazosin in Medical Expulsive Therapy for Distal Ureteric Calculi

Comparison Group Number of Patients (in Meta-Analysis/Trial) Key Efficacy Outcomes Citation
Placebo 667 (Meta-analysis) Higher expulsion rate (OR=3.00), shorter expulsion time (by ~4 days), fewer pain episodes. plos.orgnih.gov
Control (No Alpha-Blocker) 66 (Clinical Trial) Higher expulsion rate for Doxazosin 4mg (72%) and 8mg (68.1%) vs. Control (25.3%). nih.gov

Anticancer Activity Research

Beyond its primary indications, this compound has been the subject of research for its potential antineoplastic effects across various cancer types, including prostate, bladder, ovarian, and breast cancer. ucl.ac.uknih.govwaocp.org This anticancer activity is thought to be linked to its quinazoline-based structure rather than its alpha-1 adrenergic receptor antagonism. ucl.ac.uk The mechanisms under investigation are diverse and include the induction of apoptosis and autophagy, and the inhibition of angiogenesis. ucl.ac.uknih.govresearchgate.net

Sensitization to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKI)

A significant area of anticancer research for doxazosin involves its ability to overcome resistance to third-generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs), such as osimertinib (B560133). nih.gov Acquired resistance to these inhibitors is a major clinical challenge in cancer treatment. nih.gov

Research has demonstrated that doxazosin can enhance the anticancer effects of osimertinib in various cancer cell lines, including non-small cell lung cancer, pancreatic cancer, and glioblastoma. nih.govmdpi.com Studies have shown that combining doxazosin with osimertinib leads to significantly greater suppression of cancer cell growth and induction of cell death compared to either drug used alone. nih.gov

The primary mechanism for this sensitizing effect appears to be the induction of cytotoxic autophagy. nih.gov Doxazosin was found to induce autophagy, and the osimertinib-sensitizing effects of doxazosin were diminished when an autophagy inhibitor (3-methyladenine) was introduced. nih.gov This suggests that by upregulating autophagy, doxazosin helps overcome resistance to EGFR-TKIs. nih.govmdpi.com

Furthermore, molecular docking studies have indicated a direct interaction between doxazosin and the tyrosine kinase domain of EGFR. nih.gov This interaction was shown to result in a marked downregulation of both the expression and phosphorylation of the EGFR protein in triple-negative breast cancer cells. nih.gov

Role in Controlling Therapy-Related Hypertension in Cancer Patients

Doxazosin is used in clinical practice to manage hypertension in cancer patients, including hypertension that arises as a side effect of certain anticancer therapies. nih.gov For example, it is used to control hypertension caused by anti-VEGF (Vascular Endothelial Growth Factor) drugs. nih.gov As an alpha-blocker, it relaxes veins and arteries, allowing blood to pass more easily, which helps to lower blood pressure. healthline.com Its established use and tolerability in this patient population provide a practical basis for considering its repurposing as an adjunct anticancer agent. nih.gov

Advanced Molecular and Cellular Studies

Receptor Binding Studies and Affinity Profiling

Doxazosin (B1670899) hydrochloride is a quinazoline-based compound recognized for its selective antagonistic activity at α1-adrenergic receptors. medchemexpress.com Receptor binding studies have been instrumental in elucidating its molecular mechanism of action. Research indicates that doxazosin possesses a significantly higher affinity for α1-adrenoceptors compared to α2-adrenoceptors. nih.gov Specifically, in human prostate adenoma tissue, the affinity of doxazosin for α1 binding sites was determined to be approximately 100-fold greater than its affinity for α2 binding sites. nih.gov

Further characterization in canine brain homogenates using radiolabeled doxazosin demonstrated high-affinity and saturable binding, with a mean equilibrium dissociation constant (Kd) of 0.19 nM. nih.gov While studies in human prostate homogenates were complicated by a higher proportion of nonspecific binding, the Kd for high-affinity sites was estimated to be around 0.2 nM. nih.gov Doxazosin nonselectively blocks the α1a, α1b, and α1d subtypes, leading to its pharmacological effects. drugbank.com This selective inhibition of postsynaptic α1-receptors is central to its activity. nih.gov

Table 1: Receptor Binding Affinity of Doxazosin

Receptor TypeTissue/SystemAffinity (Kd)Relative Affinity
α1-Adrenergic ReceptorsCanine Brain0.19 nM~100-fold higher for α1 vs. α2
α1-Adrenergic ReceptorsHuman Prostate0.2 nM
α2-Adrenergic ReceptorsHuman ProstateNot specifiedLower affinity

Cellular Responses in Specific Tissues

Doxazosin has been shown to exert significant effects on vascular endothelial cells, independent of its α1-adrenergic receptor blockade. mdpi.com Research using Human Umbilical Vein Endothelial Cells (HUVECs) as an in vitro model has demonstrated that doxazosin can inhibit key processes involved in angiogenesis. nih.gov The compound has been observed to suppress VEGF-induced cell migration and proliferation. nih.gov

Specifically, doxazosin antagonizes the angiogenic response mediated by Vascular Endothelial Growth Factor (VEGF) by impairing cell adhesion to fibronectin and collagen-coated surfaces and inhibiting cell migration. nih.gov It also suppresses in vitro angiogenesis by inhibiting VEGF-mediated endothelial tube formation. nih.gov Furthermore, doxazosin has been found to counteract the tube formation enhancing effects of Fibroblast Growth Factor-2 (FGF-2). nih.gov Mechanistically, doxazosin has been shown to inhibit the phosphorylation of VEGF receptor-2 (VEGFR-2) and its downstream signaling pathways, including Akt and mTOR. nih.gov

In studies involving cultured HL-1 cardiomyocytes, doxazosin has been found to induce a range of cellular responses that are implicated in cardiac remodeling and heart failure. nih.govnih.gov Treatment with doxazosin dose-dependently increases the expression of galectin-3, a protein involved in cardiac fibrosis. nih.govnih.gov This effect was observed at concentrations as low as 0.01 μM. nih.gov

Alongside the upregulation of galectin-3, doxazosin also stimulates the synthesis of collagen I and increases the levels of α-smooth muscle actin (α-SMA), further suggesting a role in promoting fibrotic processes. nih.gov Additionally, doxazosin has been shown to induce the apoptotic protein caspase-3 in cardiomyocytes, indicating an increase in cellular apoptosis. nih.govnih.gov Studies have also noted that doxazosin can cause cell cycle arrest in human coronary smooth muscle cells. nih.gov Interestingly, these effects on galectin-3 and collagen expression appear to be independent of both the protein kinase C (PKC) pathway and α1-adrenergic receptor blockade. nih.gov

Table 2: Effects of Doxazosin on Cardiomyocytes (HL-1 cell line)

Cellular ResponseEffect of DoxazosinAssociated Proteins/Markers
FibrosisStimulatedGalectin-3, Collagen I, α-SMA
ApoptosisInducedCaspase-3
Cell CycleArrested (in coronary smooth muscle cells)Not specified

Doxazosin has demonstrated renal protective actions in hypertensive patients with chronic renal failure. nih.govresearchgate.net In a study of patients with chronic renal failure treated with doxazosin for six months, a significant drop in blood pressure was associated with an increase in glomerular filtration and a decrease in plasma BUN and creatinine (B1669602) levels. nih.govresearchgate.net

Furthermore, doxazosin treatment led to a reduction in proteinuria, with levels decreasing from 1.8 mg/day to 1.3 mg/day. nih.govresearchgate.net A significant positive correlation was observed between the reduction in mean blood pressure and the decrease in proteinuria. nih.govresearchgate.net In diabetic rat models, doxazosin treatment was also found to normalize glomerular heparan sulfate (B86663) synthesis, which was otherwise reduced, and significantly lowered urinary albumin excretion. nih.gov These findings suggest that doxazosin can be an effective agent in managing hypertension in patients with chronic renal failure while also providing protective effects on renal function. nih.govresearchgate.net

Research has indicated that doxazosin can improve insulin (B600854) sensitivity in hypertensive patients. nih.gov In one study, the glucose disposal rate, a measure of insulin sensitivity, was assessed using the hyperinsulinemic/euglycemic clamp technique before and after 12 weeks of doxazosin therapy. nih.gov The results showed a significant increase in the glucose disposal rate from 5.8 mg/kg/min before treatment to 7.8 mg/kg/min after treatment. nih.gov This improvement brought the insulin sensitivity of hypertensive subjects closer to that of normotensive control subjects. nih.gov Another study on hypertensive patients with type 2 diabetes found that doxazosin treatment noticeably reduced insulin resistance. researchgate.net

Table 3: Effect of Doxazosin on Insulin Sensitivity

ParameterBefore Doxazosin TreatmentAfter Doxazosin TreatmentSignificance
Glucose Disposal Rate (mg/kg/min)5.8 ± 0.77.8 ± 0.7P < 0.02

Data from a study on hypertensive patients. nih.gov

Immunomodulatory and Anti-inflammatory Research

Doxazosin has been shown to possess novel anti-inflammatory effects in various rodent models of inflammation. nih.gov In a lipopolysaccharide (LPS)-induced systemic inflammation model, doxazosin inhibited the production of Tumor Necrosis Factor-alpha (TNF-α). nih.gov In a model of LPS-induced pulmonary inflammation, it inhibited the production of Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov

Furthermore, in a delayed-type hypersensitivity model, doxazosin treatment resulted in the inhibition of footpad swelling. nih.gov While it also showed a tendency to decrease MCP-1 release in a thioglycollate-induced peritoneal monocyte infiltration model, this effect was not statistically significant. nih.gov These findings suggest that doxazosin has anti-inflammatory properties that are mediated, at least in part, through the modulation of key inflammatory cytokines and chemokines. nih.gov

Impact on C-Reactive Protein Levels

Doxazosin hydrochloride has demonstrated an ability to modulate markers of systemic inflammation, specifically C-reactive protein (CRP). In a clinical study involving 44 hypertensive patients, treatment with doxazosin for four months resulted in a statistically significant decrease in high-sensitivity C-reactive protein (hs-CRP) plasma levels. nih.gov Before treatment, the hypertensive group had significantly higher hs-CRP levels compared to a normotensive control group. nih.gov Another study focusing on patients with benign prostatic hyperplasia found that doxazosin treatment significantly reduced C-reactive protein levels in urine. nih.gov

Table 1: Effect of Doxazosin on hs-CRP and Nitrites/Nitrates in Hypertensive Patients

Parameter Untreated Hypertensive Group Hypertensive Group After 4 Months of Doxazosin Normotensive Control Group
hs-CRP Significantly higher (P < 0.007) vs. control Significant decrease (P < 0.05) vs. baseline Baseline
Nitrites/Nitrates Significantly lower (P < 0.0001) vs. control Significant increase (P < 0.05) vs. baseline Baseline

Data from a study involving 44 hypertensive patients and 44 normotensive subjects. nih.gov

Modulation of Nitric Oxide Metabolism (e.g., Nitrites/Nitrates)

Research indicates that doxazosin influences the nitric oxide (NO) pathway, a critical component of vascular health. In a study of hypertensive patients, who initially presented with significantly lower plasma levels of nitrites/nitrates compared to normotensive individuals, four months of doxazosin therapy led to a significant increase in these levels. nih.gov This suggests that doxazosin may help restore NO availability. nih.gov Further research in spontaneously hypertensive rats showed that doxazosin treatment increased blood flow to the genitourinary tract. nih.gov This was accompanied by an up-regulation of mRNA expression for neuronal nitric oxide synthase (nNOS) in the bladder and penis, and endothelial nitric oxide synthase (eNOS) in the penis. nih.gov

Effects on Pro-inflammatory Cytokines and Chemokines (e.g., TNF-α, MCP-1)

Doxazosin has been shown to exert anti-inflammatory effects by modulating the production of key signaling molecules. In rodent models of inflammation, doxazosin demonstrated the ability to inhibit the production of tumor necrosis factor-alpha (TNF-α) in animals challenged systemically with lipopolysaccharide (LPS). nih.gov Additionally, in a model of LPS-induced pulmonary inflammation, doxazosin inhibited the production of monocyte chemoattractant protein-1 (MCP-1). nih.gov While a decrease in MCP-1 release was also observed in a thioglycollate-induced peritoneal monocyte infiltration model, this particular effect was not statistically significant. nih.gov

Delayed-Type Hypersensitivity Models

The anti-inflammatory properties of doxazosin extend to cell-mediated immune responses. In a delayed-type hypersensitivity model in mice, where an immune response was triggered by sheep red blood cells, treatment with doxazosin resulted in the inhibition of footpad swelling. nih.gov This model is a classic representation of T-cell mediated inflammation, suggesting that doxazosin can interfere with this immunological pathway. nih.gov

Effects on Lipid Profile and Lipoprotein Metabolism

This compound has been observed to have beneficial effects on the lipid profile. In controlled clinical trials, doxazosin has been shown to lower levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol. nih.gov

A detailed investigation in cynomolgus monkeys, across both normocholesterolemic and hypercholesterolemic states, provided insight into the mechanisms behind these effects. nih.gov Twelve weeks of doxazosin treatment significantly reduced plasma total cholesterol and LDL-cholesterol in both groups, while HDL-cholesterol concentrations rose. nih.gov This reduction in LDL-cholesterol was associated with a significant increase in the fractional catabolic rates of LDL apolipoprotein B, both receptor-dependent and -independent. nih.gov Notably, the production rate of LDL apolipoprotein B was not affected. nih.gov The study also found that doxazosin significantly reduced cholesterol absorption, which may also contribute to its LDL-lowering effects. nih.gov The mechanisms for these effects are thought to involve increased LDL receptor activity, decreased intracellular LDL synthesis, and reduced synthesis and secretion of very low-density lipoprotein cholesterol. nih.gov

Table 2: Summary of Doxazosin's Effects on Lipid Metabolism

Lipid Parameter Observed Effect Potential Mechanism(s)
Total Cholesterol Decrease nih.govnih.gov Reduced LDL-C and VLDL-C
LDL Cholesterol Decrease nih.govnih.gov Increased fractional catabolic rate nih.gov, Reduced cholesterol absorption nih.gov, Increased LDL receptor activity nih.gov
HDL Cholesterol Increase nih.govnih.gov Not fully elucidated
Triglycerides Decrease nih.gov Reduced VLDL synthesis and secretion nih.gov
Apolipoprotein B Decrease nih.gov Increased fractional catabolic rate nih.gov
Apolipoprotein A-I Increase nih.gov Not fully elucidated

Preclinical and Translational Research Methodologies

In Vitro Experimental Models (e.g., Human Plasma, Cultured Cells, Muscle Strips)

In vitro experimental models are fundamental in elucidating the mechanisms of action of doxazosin (B1670899) hydrochloride at a cellular and molecular level. These models allow for controlled investigations into the compound's effects on specific biological components, independent of systemic physiological influences.

Human Plasma: Studies utilizing human plasma have been crucial in understanding the binding characteristics of doxazosin to plasma proteins. Research has demonstrated that doxazosin is highly bound to plasma proteins. This binding is a critical determinant of the drug's pharmacokinetic profile, as only the unbound fraction is available to exert its pharmacological effects. The extent of plasma protein binding influences the distribution and clearance of the compound.

Cultured Cells: Cultured human cells have been instrumental in revealing the effects of doxazosin beyond its alpha-1 adrenergic receptor antagonism.

Vascular Smooth Muscle Cells (VSMCs): Research on cultured human VSMCs has shown that doxazosin can inhibit serum-stimulated proliferation. nih.gov It was observed to attenuate DNA synthesis stimulated by various growth factors, including platelet-derived growth factor (PDGF), epidermal growth factor, thrombin, and angiotensin II. nih.gov The median inhibitory concentrations (IC50s) for these effects were found to be in the range of 0.3 to 1 microM. nih.gov Doxazosin also inhibited the migration of VSMCs stimulated by PDGF-AB and insulin-like growth factor-I (IGF-I) by approximately 40-50%. nih.gov Notably, these effects appear to be independent of alpha-1 receptor blockade, as they were also observed in NIH 3T3 cells, which lack these receptors. nih.gov

Cardiomyocytes: Studies using the HL-1 cardiomyocyte cell line and primary cultures of human adult cardiomyocytes have indicated that doxazosin can induce apoptosis in these cells. nih.gov This effect was observed to be time- and dose-dependent and was confirmed through various assays, including Hoechst dye vital staining, flow cytometry, and TUNEL assays. nih.gov The pro-apoptotic effect in cardiomyocytes also appears to be independent of its alpha-1 adrenergic blocking activity. nih.gov

Muscle Strips: While detailed studies specifically on doxazosin's effects on isolated muscle strips were not the primary focus of the reviewed literature, this in vitro technique is a common methodology in pharmacology. It is used to study the contractile and relaxant properties of compounds on smooth and cardiac muscle tissues. For a compound like doxazosin, such a model could be used to directly measure its effects on the tone of vascular or prostatic smooth muscle by assessing changes in contractile force in response to various stimuli.

In Vivo Animal Models (e.g., Rodent Inflammation Models, Hamster Hypercholesterolemia Models)

In vivo animal models are essential for evaluating the systemic effects of doxazosin hydrochloride in a complex physiological environment, providing insights that cannot be obtained from in vitro studies alone.

Hamster Hypercholesterolemia Models: The hypercholesterolemic hamster has been a key model for investigating the effects of doxazosin on lipid metabolism and the progression of atherosclerosis.

In one study, male F(1)B Golden Syrian hamsters were fed a hypercholesterolemic diet for an extended period to establish advanced atherosclerotic lesions. nih.gov Subsequent treatment with doxazosin was found to prevent the further progression of these lesions. nih.gov Compared to the control group, doxazosin-treated hamsters exhibited significantly lower plasma total cholesterol (-68%), low-density lipoprotein-cholesterol (LDL-C) (-73%), and triglycerides (-74%). nih.gov This was associated with a significant reduction in lumenal narrowing (-66%) and intimal thickening (-70%) of the aorta. nih.gov

Another study investigated the dose-dependent effects of doxazosin on plasma lipids and aortic fatty streak formation in hypercholesterolemic hamsters over a 10-week period. nih.gov The findings demonstrated a clear dose-response relationship.

Table 1: Dose-Dependent Effects of Doxazosin on LDL-C and Fatty Streak Formation in Hypercholesterolemic Hamsters nih.gov

Doxazosin Dose (mg/kg/day) LDL-C Reduction (%) Fatty Streak Formation Reduction (%)
1 2% 11%
5 29% 45%
10 52% 76%

These studies suggest that doxazosin's impact on aortic lipid infiltration is primarily linked to its effect on plasma lipids. nih.govnih.gov However, it was noted that the highest dose led to a greater reduction in lesion area without a proportional decrease in plasma lipids, hinting at possible additional mechanisms of action. nih.gov

Development of Controlled-Release Formulations (e.g., Gastrointestinal Therapeutic System [GITS]) and Pharmacokinetic/Pharmacodynamic Advantages

To improve the pharmacokinetic profile of doxazosin, a controlled-release formulation known as the Gastrointestinal Therapeutic System (GITS) was developed. nih.govnih.gov This advanced drug delivery system is designed to release the compound at a controlled rate, leading to more stable plasma concentrations over time. nih.gov

In Vitro Performance: The release characteristics of the doxazosin GITS formulation were evaluated under conditions simulating the gastrointestinal tract. In vitro studies demonstrated that the drug release rate from the GITS tablet is independent of pH within the range of 1.2 (gastric) to 7.5 (intestinal). nih.govnih.gov Furthermore, the release rate was unaffected by varying stirring rates, which simulate gastrointestinal motility. nih.govnih.gov This ensures a consistent and predictable release of doxazosin as the tablet transits through the digestive system.

Pharmacokinetic and Pharmacodynamic Advantages: Clinical pharmacology studies have highlighted several advantages of the GITS formulation compared to the standard, immediate-release version. nih.govnih.gov

More Gradual Absorption: The GITS formulation results in a slower and more gradual absorption of doxazosin. nih.gov

Altered Plasma Concentration Profile: It leads to a lower maximum plasma concentration (Cmax) and a prolonged time to reach maximum concentration (Tmax). nih.govnih.gov

Reduced Fluctuations: A key advantage is the significant reduction in the peak-to-trough ratio of plasma doxazosin concentrations. nih.govnih.gov This provides more uniform plasma levels throughout the dosing interval.

Bioavailability: The relative bioavailability of the doxazosin GITS formulation is approximately 60%. nih.gov

Table 2: Pharmacokinetic Comparison of Doxazosin GITS vs. Standard Formulation nih.govnih.gov

Pharmacokinetic Parameter Doxazosin GITS Doxazosin Standard Advantage of GITS
Absorption Rate Gradual Rapid More controlled drug delivery
Maximum Plasma Concentration (Cmax) Lower Higher Reduced potential for peak-related side effects
Time to Cmax (Tmax) Prolonged Shorter Slower onset of peak concentration

These enhanced pharmacokinetic properties allow for a simplified dosing schedule and may improve the tolerability of the compound by minimizing the hemodynamic side effects associated with the sharp peaks in plasma concentration seen with the standard formulation. nih.gov

Adverse Drug Reactions and Mechanistic Research

Cardiovascular System: Mechanisms of Hypotension and Orthostatic Effects

Doxazosin (B1670899) hydrochloride is a competitive alpha-1 adrenergic receptor antagonist. nih.gov Its primary mechanism of action involves the selective inhibition of postsynaptic alpha-1 adrenergic receptors, which are located on vascular smooth muscle. drugbank.com This blockade prevents the binding of norepinephrine (B1679862), a catecholamine that typically causes vasoconstriction. patsnap.com The resulting effect is the relaxation of smooth muscles in both arterioles and veins. nih.govpatsnap.com

This vasodilation leads to a decrease in total peripheral vascular resistance, which is the fundamental mechanism behind the reduction in both standing and supine blood pressure. nih.govdrugbank.com While effective in managing hypertension, this primary pharmacological action is also directly responsible for the common adverse effects of hypotension and orthostatic hypotension. nih.gov

Orthostatic hypotension, characterized by a sudden drop in blood pressure upon standing, is a notable effect of doxazosin. nih.govmayoclinic.org The body's normal response to standing is to constrict peripheral blood vessels to maintain blood pressure and ensure adequate blood flow to the brain. Doxazosin's blockade of alpha-1 receptors blunts this compensatory vasoconstriction. This can lead to symptoms such as dizziness, lightheadedness, or even fainting (syncope), particularly after the initial dose (a phenomenon known as the "first-dose effect") or with a dose increase. drugbank.commayoclinic.orgyoutube.com The elderly may be more sensitive to these effects. mayoclinic.org

Mechanistic StepPhysiological ConsequenceClinical Manifestation
1. Alpha-1 Adrenergic Receptor Blockade Doxazosin selectively binds to and inhibits postsynaptic alpha-1 receptors in vascular smooth muscle. nih.govdrugbank.comPrevents norepinephrine-mediated vasoconstriction. patsnap.com
2. Vasodilation Relaxation of smooth muscle in both arterioles and veins occurs. nih.govDecrease in total peripheral vascular resistance. drugbank.com
3. Blood Pressure Reduction Systemic blood pressure is lowered in both supine and standing positions. drugbank.comTherapeutic effect for hypertension.
4. Impaired Baroreflex Compensation The normal vasoconstrictive response to standing is inhibited.Orthostatic (Postural) Hypotension. nih.gov
5. Cerebral Hypoperfusion A transient decrease in blood flow to the brain can occur upon standing.Dizziness, lightheadedness, syncope. mayoclinic.orgdrugs.com

Cardiac Considerations: Mechanistic Basis of Increased Heart Failure Risk

Significant clinical research, most notably the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT), has indicated an increased risk of congestive heart failure (CHF) with doxazosin compared to other classes of antihypertensives like diuretics. drugs.comnih.gov The ALLHAT study's doxazosin arm was terminated early because patients showed a risk of developing heart failure that was twice as high as that for patients receiving the diuretic chlorthalidone (B1668885). droracle.aidroracle.aiwikipedia.org Several mechanisms have been proposed to explain this finding.

Another line of research points to a more direct effect on heart muscle cells. Alpha-1 adrenergic receptors are present in the heart muscle itself and are involved in regulating muscle contraction. ucsf.edu Studies in animal models have shown that the absence or blockade of these receptors, mimicking the effect of doxazosin, can lead to dilated cardiomyopathy and heart failure when the heart is subjected to stress, such as that mimicking high blood pressure. ucsf.edu This suggests that the alpha-1 receptor signaling pathway may be crucial for the heart muscle's ability to adapt to injury or increased workload, and its blockade by doxazosin could be a direct cause of cardiac dysfunction. ucsf.edu

Study/FindingKey ResultImplied Mechanism
ALLHAT Trial Doxazosin doubled the risk of congestive heart failure compared to chlorthalidone (Relative Risk 2.04). droracle.aicore.ac.ukSuggests a specific detrimental effect of alpha-1 blockade on cardiac function beyond blood pressure lowering.
Ventricular Remodeling Studies Associated with increased left ventricular diameter and decreased relative wall thickness. droracle.aiReduced cardiac efficiency and volume overload. droracle.ai
Hemodynamic Effects Causes vasodilation that can lead to venous pooling and increased cardiac preload. droracle.aiIncreased workload and stress on the heart.
Animal Model Research (Alpha-1 Receptor Knockout) Mice lacking alpha-1 receptors developed heart failure and dilated cardiomyopathy under hypertensive stress. ucsf.eduIndicates a protective role of alpha-1 receptors in heart muscle; blockade may impair the heart's adaptive response. ucsf.edu

General Systemic Reactions: Etiological Investigations of Commonly Reported Effects

The systemic adverse reactions commonly reported with doxazosin hydrochloride are often direct extensions of its primary pharmacological activity or secondary physiological responses to it. Etiological investigations link these effects primarily to the vasodilation and subsequent hemodynamic changes induced by alpha-1 adrenergic blockade.

Dizziness, headache, and fatigue are among the most frequently reported side effects. nih.govdrugs.comdroracle.ai Dizziness is directly related to changes in blood pressure, including the potential for orthostatic hypotension. youtube.com Headaches may be caused by the vasodilation of cranial blood vessels. youtube.com Fatigue and a feeling of weakness (asthenia) can be a consequence of lowered blood pressure and may also be related to central nervous system effects. nih.govwww.nhs.uk

Edema, or swelling in the feet, ankles, or fingers, is another reported reaction. www.nhs.ukwww.nhs.uk The mechanism is thought to be related to fluid retention, which may be a compensatory response to the vasodilation and drop in blood pressure. droracle.ai This fluid retention can also contribute to the increased risk of heart failure by increasing cardiac preload. droracle.ai Other reported effects like nasal congestion and palpitations are also mechanistically linked to vasodilation. youtube.com

Adverse ReactionLikely Etiology (Physiological Origin)
Dizziness / Lightheadedness Directly related to lowered systemic blood pressure and orthostatic hypotension. mayoclinic.orgyoutube.com
Headache Vasodilation of cerebral blood vessels. youtube.com
Fatigue / Asthenia (Weakness) Consequence of reduced blood pressure; potential central nervous system effects. nih.govdrugs.com
Edema (Swelling) Potential fluid retention as a compensatory mechanism to vasodilation. droracle.aiwww.nhs.uk
Palpitations Possible reflex tachycardia in response to a drop in blood pressure. youtube.com
Nasal Congestion Vasodilation of blood vessels in the nasal mucosa. youtube.com

Drug Drug Interaction Studies

Pharmacokinetic Interaction Research

Pharmacokinetic interactions involve the effects of a drug on the absorption, distribution, metabolism, and excretion of another drug. For Doxazosin (B1670899) hydrochloride, research has primarily focused on its metabolism via the cytochrome P450 enzyme system.

Cytochrome P450 Enzyme Inhibition or Induction Effects on Concomitant Medications

Doxazosin is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 isoenzyme, with minor contributions from CYP2D6 and CYP2C19. drugbank.comyoutube.com In vitro studies have indicated that doxazosin is a substrate of CYP3A4. fda.gov Consequently, strong inhibitors of CYP3A4 can potentially increase the plasma concentration of doxazosin, leading to an enhanced pharmacologic effect. fda.gov

While doxazosin is a known substrate for CYP enzymes, information regarding its potential to inhibit or induce these enzymes and thereby affect the metabolism of other drugs is not as extensively detailed in available literature. The primary focus of interaction studies has been on how other drugs affect doxazosin concentrations. For instance, the co-administration of doxazosin with potent CYP3A4 inhibitors may necessitate monitoring for signs of increased doxazosin effects. However, current research does not provide extensive evidence to suggest that doxazosin itself is a significant inhibitor or inducer of CYP enzymes at clinically relevant concentrations. One study noted that Tadalafil (B1681874), another drug metabolized by CYP3A4, does not inhibit or induce cytochrome P450 pathways. ahajournals.org

Pharmacodynamic Interaction Research

Pharmacodynamic interactions refer to the effects of a drug on the pharmacological action of another drug. For Doxazosin hydrochloride, these interactions are particularly significant, especially with medications that also affect blood pressure.

Interactions with Phosphodiesterase-5 Inhibitors (e.g., Sildenafil (B151), Tadalafil, Vardenafil)

The co-administration of doxazosin with phosphodiesterase-5 (PDE-5) inhibitors can lead to additive blood pressure-lowering effects and, in some cases, symptomatic hypotension. fda.govrxlist.com This is because both classes of drugs induce vasodilation through different mechanisms.

Studies have demonstrated a significant pharmacodynamic interaction between doxazosin and PDE-5 inhibitors. For instance, when sildenafil was co-administered with doxazosin in patients with benign prostatic hyperplasia, it resulted in mean additional reductions in supine systolic and diastolic blood pressure. drugs.comdrugs.com Similarly, tadalafil has been shown to augment the hypotensive effect of doxazosin. nih.govresearchgate.net One study found a mean maximal decrease in standing systolic blood pressure that was significantly greater with the combination of tadalafil and doxazosin compared to doxazosin and placebo. nih.gov

Interaction Between Doxazosin and PDE-5 Inhibitors
PDE-5 InhibitorDoxazosin DosagePDE-5 Inhibitor DosageMean Additional Reduction in Supine Blood Pressure (Systolic/Diastolic)Mean Additional Reduction in Standing Blood Pressure (Systolic/Diastolic)
Sildenafil4 mg or 8 mg25 mg, 50 mg, or 100 mg7/7 mmHg, 9/5 mmHg, and 8/4 mmHg, respectively6/6 mmHg, 11/4 mmHg, and 4/5 mmHg, respectively
Tadalafil8 mg20 mgNot Reported9.8 mmHg (Systolic)

Additive Effects with Other Antihypertensive Agents

Doxazosin has been shown to be an effective add-on therapy for patients whose hypertension is not adequately controlled with other antihypertensive medications. oup.comnih.gov Its mechanism of action, alpha-1 adrenergic blockade, complements other classes of antihypertensives, leading to an additive effect on blood pressure reduction.

Clinical trials have demonstrated that the addition of doxazosin to regimens including angiotensin-converting enzyme (ACE) inhibitors, β-blockers, calcium channel blockers, and diuretics results in significant improvements in blood pressure control. oup.comnih.gov In a randomized, placebo-controlled study, doxazosin add-on therapy led to a significantly greater reduction in both sitting and standing systolic and diastolic blood pressure compared to placebo. nih.gov

Additive Antihypertensive Effects of Doxazosin
Blood Pressure MeasurementAdjusted Mean Change with Doxazosin Add-on TherapyAdjusted Mean Change with Placebo Add-on TherapyP-value
Sitting Systolic BP-20.9 mm Hg-8.5 mm Hg0.001
Sitting Diastolic BP-13.0 mm Hg-8.1 mm Hg0.026
Standing Systolic BP-22.0 mm Hg-11.5 mm Hg0.011

Comparative Pharmacodynamic Interactions with Other Alpha-Blockers

Research comparing the pharmacodynamic interactions of doxazosin with other alpha-blockers has provided valuable insights, particularly in the context of co-administration with other drugs. A notable study compared the hemodynamic interactions of tadalafil with doxazosin and another alpha-blocker, tamsulosin (B1681236). nih.gov

The study found that while tadalafil significantly augmented the hypotensive effects of doxazosin, it had minimal hemodynamic interaction with tamsulosin. nih.govresearchgate.net This suggests a difference in the pharmacodynamic profile between these two alpha-blockers when combined with a PDE-5 inhibitor. The number of subjects experiencing a standing systolic blood pressure of less than 85 mm Hg was considerably higher in the doxazosin plus tadalafil group compared to the doxazosin plus placebo group. nih.gov In contrast, no subjects taking tamsulosin with tadalafil experienced such a drop in blood pressure. nih.gov

Comparative Hemodynamic Effects of Tadalafil with Doxazosin vs. Tamsulosin
Alpha-Blocker CombinationMean Maximal Decrease in Standing Systolic BP (Difference from Placebo)Percentage of Subjects with Standing SBP < 85 mm Hg
Doxazosin + Tadalafil9.8 mm Hg28%
Doxazosin + Placebo-6%
Tamsulosin + Tadalafil (10 mg and 20 mg)1.7 mm Hg and 2.3 mm Hg, respectively0%

Pharmacogenomics and Inter Individual Variability in Response

Genetic Polymorphisms Influencing Doxazosin (B1670899) Response

Genetic variations, or polymorphisms, in genes that encode for drug-metabolizing enzymes, drug targets, and other proteins involved in the drug-response pathway can significantly alter an individual's response to doxazosin. One notable example is the polymorphism in the dopamine (B1211576) β-hydroxylase (DBH) gene.

Dopamine β-hydroxylase is an enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). A common polymorphism in the promoter region of the DBH gene (C-1021T, rs1611115) has been shown to influence the efficacy of doxazosin in certain patient populations. The "T" allele is associated with lower DBH enzyme levels, leading to reduced conversion of dopamine to norepinephrine.

In a study investigating the use of doxazosin for cocaine use disorder, it was hypothesized that individuals with genetically lower norepinephrine levels would respond more favorably to doxazosin, an α1-adrenergic antagonist. The findings from a 12-week, double-blind, randomized, placebo-controlled trial supported this hypothesis. Patients carrying the T-allele (CT or TT genotypes), and thus having lower DBH levels, showed a significantly greater reduction in cocaine use when treated with doxazosin compared to those with the CC genotype, who have higher DBH levels. nih.govkarger.com Specifically, T-allele carriers experienced a 41% reduction in cocaine-positive urines from baseline, whereas no significant reduction was observed in the CC genotype group. nih.govkarger.com

Table 1: Influence of Dopamine β-Hydroxylase (DBH) Gene Polymorphism on Doxazosin Response in Cocaine Use Disorder
GenotypeDBH Enzyme LevelReduction in Cocaine Positive Urines with Doxazosin
CCHigherNo net reduction
CT/TT (T-allele carriers)Lower41% reduction from baseline
Data derived from a 12-week, double-blind, randomized, placebo-controlled trial. nih.govkarger.com

Population-Specific Responses

The response to doxazosin can also be influenced by demographic factors such as the patient's age and ethnicity.

Age:

The influence of age on the efficacy and safety of doxazosin has been a subject of several clinical investigations, particularly in the treatment of benign prostatic hyperplasia (BPH). Some studies have suggested that elderly patients may be more sensitive to the hypotensive effects of doxazosin, potentially leading to a higher incidence of dizziness and fainting. nih.gov However, other research indicates that doxazosin is generally well-tolerated in both younger and older patients with BPH, with similar patterns of adverse events. karger.com

One study found that patients younger than 60 with prostatism experienced more significant symptom relief with doxazosin compared to those older than 60. drugbank.com Conversely, a larger analysis of data from three double-blind, placebo-controlled studies in the United States demonstrated that doxazosin produced statistically significant improvements in BPH symptom severity and bothersomeness in both patients younger and older than 65, with no significant difference in the magnitude of improvement between the age groups. karger.com Furthermore, the antihypertensive effect of doxazosin does not appear to vary with age. karger.com Pharmacokinetic studies have also shown that the bioavailability and elimination half-life of doxazosin are not significantly influenced by age. karger.com

Ethnicity:

The therapeutic response to doxazosin can also differ among various ethnic populations. A study in hypertensive African patients demonstrated that doxazosin monotherapy was effective, with 43% of patients achieving a good response, defined as a diastolic blood pressure falling to normal or by more than 10 mm Hg. nih.gov The medication was generally well-tolerated in this population.

In a study involving British South Asians with mild to moderate hypertension, doxazosin was found to have beneficial effects on glucose and lipid metabolism, in addition to its blood pressure-lowering effects. nih.gov

A 12-week, open-label study in Korean patients with symptomatic BPH confirmed the efficacy and safety of doxazosin in this Asian population. The study reported a significant reduction in the mean total International Prostate Symptom Score (IPSS) by 48%. nih.gov

Table 2: Summary of Doxazosin Response in Different Populations
PopulationIndicationKey FindingsReference
Elderly (≥65 years) vs. Younger (&lt;65 years)Benign Prostatic HyperplasiaSimilar improvements in symptom severity and bothersomeness. Generally well-tolerated in both age groups. karger.com
African PatientsHypertension43% of patients had a good response to monotherapy. Well-tolerated. nih.gov
British South AsiansHypertensionBeneficial effects on glucose and lipid metabolism. nih.gov
Korean PatientsBenign Prostatic HyperplasiaSignificant reduction in mean total IPSS by 48%. Confirmed efficacy and safety. nih.gov

Future Research Directions and Emerging Concepts

Further Elucidation of Uncharacterized Active Metabolite Pharmacokinetics and Pharmacodynamics

Doxazosin (B1670899) undergoes extensive hepatic metabolism, primarily through O-demethylation and C-hydroxylation, resulting in the formation of several active metabolites. Despite their identification, the specific pharmacokinetic and pharmacodynamic profiles of these metabolites have not been fully characterized. Current evidence suggests that the parent doxazosin compound is mainly responsible for its pharmacological effects, with no conclusive proof that its metabolites contribute significantly to its primary alpha-adrenoceptor inhibitor activity.

However, some findings suggest this area warrants more profound investigation. For instance, the prolonged hypotensive effect and sustained alpha-1 adrenoceptor antagonism observed in early animal studies raised the possibility of an active metabolite with alpha-1 blocking properties. The lack of comprehensive characterization represents a significant knowledge gap. Future research must focus on isolating these metabolites and thoroughly evaluating their binding affinities, selectivity for adrenoceptor subtypes, and potential contributions to both therapeutic and off-target effects. Understanding their metabolic pathways, clearance rates, and potential for drug-drug interactions is crucial for a complete picture of doxazosin's in vivo action.

Metabolic Pathway Resulting Metabolites Current State of Knowledge Future Research Focus
O-demethylationO-demethylated metabolitesIdentified, but pharmacokinetics and activity are not well-characterized.Determine receptor binding affinity, selectivity, half-life, and contribution to overall clinical effect.
C-hydroxylationC-hydroxylated metabolitesIdentified, but pharmacokinetics and activity are not well-characterized.Evaluate potential for unique pharmacodynamic properties distinct from the parent compound.

In-depth Investigation of Alpha-1 Adrenoceptor-Independent Mechanisms in Pathophysiological Processes

A growing body of evidence indicates that doxazosin possesses significant biological activities that are independent of its alpha-1 adrenoceptor antagonism, particularly in the context of oncology. These effects are thought to be linked to its quinazoline (B50416) chemical structure rather than its receptor-blocking function.

Research has demonstrated that doxazosin can induce apoptosis and autophagy in various cancer cell lines. The mechanisms underpinning these anticancer effects are multifaceted and include:

Induction of Autophagy: Doxazosin has been shown to upregulate autophagy, which can enhance the efficacy of other anticancer agents like osimertinib (B560133).

Inhibition of Angiogenesis: The compound can inhibit key signaling pathways, such as the VEGF/Akt/mTOR pathway, which are critical for tumor blood vessel formation.

Activation of TGF-β and IκB: Doxazosin can activate pathways that regulate cell growth, differentiation, and apoptosis.

Inhibition of PKB/AKT Activation: By inhibiting this crucial cell survival pathway, doxazosin can promote cancer cell death.

Downregulation of DNA Repair Genes: This action can increase the vulnerability of cancer cells to damage.

Future investigations should aim to precisely delineate these molecular pathways. Identifying the direct binding targets of doxazosin that mediate these alpha-1 independent effects is a critical next step. Such studies could pave the way for designing new quinazoline-based compounds that retain these beneficial anticancer properties without the vasodilatory effects associated with alpha-1 blockade.

Comprehensive Clinical Trial Evaluation of Neuroprotective Potential in Specific Neurodegenerative Diseases

Emerging preclinical and observational data suggest a potential neuroprotective role for doxazosin. Studies have proposed that doxazosin, along with similar compounds like terazosin (B121538) and alfuzosin (B1207546), can activate phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis. This activation is hypothesized to increase adenosine (B11128) triphosphate (ATP) production in the brain, thereby enhancing energy availability and mitigating the neurodegenerative process.

Observational studies in large patient databases have found an association between the use of doxazosin (or related drugs) and a lower risk of developing neurodegenerative synucleinopathies, such as Dementia with Lewy Bodies (DLB). Furthermore, preclinical models of Alzheimer's disease and amyotrophic lateral sclerosis (ALS) have lent support to this neuroprotective hypothesis.

While this evidence is promising, it is currently indirect and requires rigorous validation. The clear future direction is the design and execution of comprehensive, randomized, placebo-controlled clinical trials. These trials are essential to establish a causal link between doxazosin use and neuroprotection, evaluate its efficacy in slowing disease progression in specific neurodegenerative conditions like Parkinson's disease or DLB, and determine a safe and effective therapeutic window for this novel application.

Exploration of Anti-inflammatory and Antioxidant Properties in Human Disease Models

Beyond its primary indications, doxazosin has demonstrated novel anti-inflammatory and antioxidant properties in preclinical models. These findings suggest a therapeutic potential that has yet to be explored in human diseases characterized by chronic inflammation and oxidative stress.

In rodent models of inflammation, doxazosin was found to inhibit the production of key inflammatory mediators. Specifically, it reduced levels of Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1) in response to lipopolysaccharide (LPS) challenge. It also effectively inhibited swelling in a delayed-type hypersensitivity model.

Property Observed Effect Potential Implication Supporting Evidence
Anti-inflammatory Inhibition of TNF-α and MCP-1 production in rodent models.Treatment for chronic inflammatory diseases.Rodent models of systemic and pulmonary inflammation.
Antioxidant Reduced expression of p22phox and PAI-1 in hypertensive patients.Long-term anti-atherosclerotic effects.Molecular studies in essential hypertensive patients.

Repurposing in Oncology: Advanced Mechanistic Studies and Clinical Translation

The potential for repurposing doxazosin in oncology is one of the most dynamic areas of current research. Its demonstrated antineoplastic effects across a wide range of cancer cell lines—including prostate, bladder, breast, lung, pancreatic, and glioblastoma—are primarily attributed to its alpha-1 adrenoceptor-independent actions.

Advanced mechanistic studies have shown that doxazosin can:

Inhibit cell migration and invasion.

Suppress cancer stem cell-like properties, which are crucial for metastasis and recurrence.

Inhibit vasculogenic mimicry, a process where aggressive tumor cells form vessel-like networks.

Overcome resistance to targeted therapies like osimertinib by inducing autophagy.

While in vitro and preclinical data are compelling, the critical next phase of research involves translating these findings to the clinic. This requires advanced mechanistic studies to identify predictive biomarkers of response. Subsequently, well-designed clinical trials are needed to evaluate doxazosin's efficacy, either as a monotherapy or in combination with existing chemotherapy, targeted therapy, or immunotherapy agents. Determining its role in sensitizing tumors to other treatments and preventing metastasis are key objectives for its clinical translation.

Long-term Safety and Efficacy in Diverse and Vulnerable Patient Cohorts

Several studies have provided evidence for the long-term safety and efficacy of doxazosin, particularly in the treatment of BPH and hypertension. A 4-year study demonstrated that doxazosin was well-tolerated and maintained its efficacy in managing both conditions concurrently. Another long-term study following patients for up to 5.5 years also supported its safety profile. Similarly, a 12-month trial in Korean men with BPH found the drug to be effective and well-tolerated.

However, the existing long-term data are derived from relatively specific patient populations. A significant gap remains in our understanding of its safety and efficacy in more diverse and vulnerable cohorts. Future research should prioritize prospective, long-term studies in populations that are typically underrepresented in clinical trials, including:

Patients with multiple comorbidities (e.g., hepatic or renal impairment, heart failure).

The frail elderly.

Individuals from diverse ethnic and racial backgrounds.

Patients on complex polypharmacy regimens where the risk of drug interactions is high.

Such studies are essential to develop a more nuanced and comprehensive understanding of doxazosin's long-term risk-benefit profile across the full spectrum of potential users.

Application of Advanced Methodologies for Studying Complex Pharmacodynamic Interactions

The expanding understanding of doxazosin's multiple mechanisms of action necessitates the use of more sophisticated research methodologies. Traditional dose-response studies are insufficient to capture the complexity of its pharmacodynamic interactions, including its on-target alpha-1 blockade and its numerous off-target effects.

Early research has already employed pharmacodynamic modeling to establish a significant correlation between the concentration of doxazosin in a theoretical "effect compartment" and its hypotensive action, confirming that this effect is mediated by alpha-1 blockade. Building on this, future studies should leverage advanced, modern methodologies such as:

Physiologically Based Pharmacokinetic (PBPK) Modeling: To simulate the pharmacokinetics of doxazosin and its uncharacterized metabolites in diverse patient populations and predict drug-drug interactions.

Systems Pharmacology: To integrate data on doxazosin's multiple targets and pathways to understand its net effect on cellular and physiological systems.

High-Throughput Screening and Omics Technologies: To systematically identify all molecular targets of doxazosin and elucidate the genetic and proteomic changes it induces.

Organ-on-a-Chip and 3D Bioprinting: To create more physiologically relevant in vitro models for studying its effects on specific tissues, such as tumors or neuronal cultures, in a human context.

Applying these advanced tools will be critical for dissecting the intricate pharmacodynamics of doxazosin and accelerating the translation of its emerging therapeutic potentials into clinical practice.

Q & A

Q. What is the mechanistic basis for Doxazosin hydrochloride’s selectivity toward α1-adrenergic receptors?

this compound acts as a competitive antagonist of α1-adrenergic receptors, preferentially binding to the receptor’s extracellular domain to inhibit norepinephrine-mediated vasoconstriction. Its quinazoline-derived structure allows selective interaction with α1-subtypes (e.g., α1A, α1B) over other adrenergic receptors. Methodologically, receptor affinity can be quantified via radioligand binding assays using tritiated prazosin as a reference ligand .

Q. How can researchers validate the purity of this compound in synthetic batches?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Use a C18 column (4.6 × 250 mm, 5 µm), mobile phase of acetonitrile:phosphate buffer (pH 3.0, 40:60), and flow rate of 1.0 mL/min. Compare retention times and peak areas against USP-certified reference standards. Impurity profiling (e.g., Related Compounds A–E) requires spiking with known degradants and gradient elution .

Q. What are the critical stability-indicating parameters for this compound in formulation studies?

Stability testing under ICH guidelines (Q1A–Q1E) should assess:

  • Photostability : Exposure to UV light (1.2 million lux·hr) to detect photodegradants.
  • Hydrolysis : Stress testing in acidic/alkaline conditions (0.1N HCl/NaOH, 70°C).
  • Oxidation : Treatment with 3% H₂O₂ to identify oxidation byproducts like quinazoline-N-oxides .

Advanced Research Questions

Q. How to resolve discrepancies in pharmacokinetic data for this compound between animal models and human trials?

Interspecies metabolic differences (e.g., cytochrome P450 3A4/5 activity in humans vs. CYP3A1/2 in rodents) may explain variations. Use physiologically based pharmacokinetic (PBPK) modeling to adjust for protein binding, hepatic extraction ratios, and tissue distribution. Cross-validate with microdosing studies using accelerator mass spectrometry (AMS) for ultra-trace quantification .

Q. What experimental designs optimize isomer-specific activity analysis for this compound derivatives?

The (Z)- and (E)-isomers of Doxazosin exhibit differential receptor binding. Employ chiral chromatography (e.g., Chiralpak AD-H column) with a hexane:ethanol:diethylamine (80:20:0.1) mobile phase. Calculate isomer ratios using the formula:

\text{% (Z)-isomer} = \left( \frac{r_U(Z)}{r_S(Z)} \right) \times \left( \frac{W_S}{W_T} \right) \times P_Z

where rUr_U and rSr_S are peak responses of assay and standard preparations, respectively .

Q. How to address conflicting in vitro/in vivo data on Doxazosin’s off-target effects (e.g., lipid modulation)?

Contradictions may arise from assay specificity (e.g., whole-cell vs. membrane-free systems). Use knockout cell lines (e.g., α1-adrenoceptor-deficient HEK293) to isolate lipid-modulating pathways. Validate findings with lipidomic profiling (LC-MS/MS) in animal models fed high-fat diets. Statistical reconciliation via Bayesian meta-analysis can prioritize hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.